Technical Documentation Center

4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde
  • CAS: 681226-64-2

Core Science & Biosynthesis

Foundational

A Technical Guide to 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde, a key intermediate in medicinal che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde, a key intermediate in medicinal chemistry. The piperazine scaffold is a privileged structure in drug discovery, and its derivatives are integral to a wide array of therapeutic agents.[1][2][3] This document details the compound's physicochemical properties, provides a robust, step-by-step synthesis protocol, and explores its potential applications in the development of novel therapeutics. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this guide serves as a critical resource for scientists engaged in pharmaceutical research and development.

Introduction: The Significance of the Sulfonylpiperazine Scaffold

The piperazine ring is a cornerstone in modern medicinal chemistry, found in numerous blockbuster drugs due to its versatile physicochemical properties.[2] Its two nitrogen atoms can be functionalized to modulate properties like solubility, basicity, and receptor-binding interactions, making it an invaluable scaffold for drug design.[2] When combined with a benzenesulfonyl group, the resulting N-sulfonylpiperazine moiety becomes a critical pharmacophore in various biologically active molecules.

4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde is a bifunctional molecule of significant interest. It incorporates:

  • A 4-fluorobenzenesulfonyl group : The fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions. The sulfonyl group acts as a strong hydrogen bond acceptor.

  • A piperazine-1-carbaldehyde (formylpiperazine) moiety : The formyl group provides a reactive handle for further synthetic transformations, allowing for the construction of more complex molecular architectures.

This unique combination makes the title compound a valuable building block for creating libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery programs.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its application in research and development.

PropertyValueSource
Systematic Name 4-[(4-Fluorophenyl)sulfonyl]-1-piperazinecarbaldehyde
CAS Number 681226-64-2
Molecular Formula C₁₁H₁₃FN₂O₃S
Molecular Weight 272.3 g/mol
Physical Form Powder
InChI Key ABPADUJJECLIKD-UHFFFAOYSA-N

This data is compiled from publicly available chemical supplier information.

Synthesis and Mechanistic Rationale

The synthesis of 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde is typically achieved through a two-step process starting from piperazine. A more direct, one-pot method involves the reaction of 1-formylpiperazine with 4-fluorobenzenesulfonyl chloride.

Key Starting Material: 1-Formylpiperazine

1-Formylpiperazine (also known as piperazine-1-carbaldehyde) is a commercially available secondary amine that can be prepared by reacting piperazine with a formylating agent like methyl formate.

Synthetic Protocol: Sulfonylation of 1-Formylpiperazine

This protocol describes the nucleophilic substitution reaction between 1-formylpiperazine and 4-fluorobenzenesulfonyl chloride.

Diagram of Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product A 1-Formylpiperazine E Stir at 0°C to Room Temp. A->E B 4-Fluorobenzenesulfonyl Chloride B->E C Anhydrous Solvent (e.g., DCM) C->E D Tertiary Amine Base (e.g., TEA) D->E F Aqueous Wash E->F Reaction Quench G Dry (Na2SO4) F->G H Solvent Evaporation G->H I Purification (e.g., Chromatography) H->I J 4-(4-Fluorobenzenesulfonyl) piperazine-1-carbaldehyde I->J

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-formylpiperazine (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM). Add a tertiary amine base, like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq.).

    • Causality: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive sulfonyl chloride. The tertiary amine base is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.

  • Reaction Initiation: Cool the solution to 0°C using an ice bath. Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1.0-1.1 eq.) in anhydrous DCM dropwise over 15-30 minutes.

    • Causality: Initial cooling and slow addition are crucial to control the exothermic reaction, preventing potential side reactions and degradation of the starting materials.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-16 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aqueous Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl), water, and brine.

    • Causality: The washes remove the amine hydrochloride salt, any remaining base, and other water-soluble impurities, which is a critical step for initial purification.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the pure 4-(4-fluorobenzenesulfonyl)piperazine-1-carbaldehyde.

Structural Elucidation and Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons of the fluorophenyl group (typically two doublets of doublets), the formyl proton (a singlet around 8 ppm), and the eight piperazine protons (two distinct multiplets in the aliphatic region).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for the carbonyl carbon (around 160-165 ppm), the aromatic carbons (with C-F and C-S coupling), and the piperazine ring carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 273.3.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde (around 1670-1690 cm⁻¹) and strong S=O stretches for the sulfonyl group (around 1350 cm⁻¹ and 1160 cm⁻¹).

Applications in Medicinal Chemistry and Drug Discovery

4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde is a versatile intermediate for synthesizing a range of potential therapeutic agents. The piperazine scaffold is known to be a key component in compounds targeting various diseases.[2][4]

Diagram of Potential Synthetic Applications

G cluster_0 Derivatization Reactions cluster_1 Resulting Scaffolds A 4-(4-Fluorobenzenesulfonyl) piperazine-1-carbaldehyde B Reductive Amination A->B C Wittig Reaction A->C D Aldol Condensation A->D E Substituted Amines B->E F Alkenes C->F G α,β-Unsaturated Carbonyls D->G

Caption: Potential derivatization pathways for the title compound.

  • Reductive Amination: The aldehyde functional group is highly susceptible to reductive amination. Reacting it with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) generates a diverse library of N-substituted piperazine derivatives. This is a cornerstone reaction in combinatorial chemistry for building libraries of potential drug candidates.

  • Precursor for Kinase Inhibitors: Many kinase inhibitors, particularly those used in oncology, feature a piperazine moiety.[1] The title compound can serve as a starting point for the synthesis of complex molecules designed to inhibit specific protein kinases involved in cell signaling pathways.

  • Antimicrobial Agents: Piperazine derivatives have shown promise as antimicrobial agents.[4][5] The sulfonyl group, in particular, is a well-known pharmacophore in antibacterial drugs (sulfa drugs). Further modification of this scaffold could lead to the development of novel antibiotics to combat drug-resistant pathogens.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: While specific toxicity data is not widely published, related sulfonamides and piperazine derivatives may cause skin, eye, and respiratory irritation.[6] A thorough risk assessment should be conducted before use.

Conclusion

4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its bifunctional nature allows for straightforward synthetic manipulation, enabling the creation of diverse molecular structures for biological screening. This guide has provided a foundational understanding of its properties, a detailed and rationalized synthesis protocol, and an overview of its potential applications. For research teams, this compound represents a strategic starting point for the development of next-generation therapeutics.

References

  • PrepChem. (n.d.). Synthesis of 1-formylpiperazine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride.
  • ResearchGate. (n.d.). Scheme 40. Preparation of polymer-supported N-formylpiperazine. Retrieved from [Link]

  • PMC. (n.d.). [piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(4-fluorobenzenesulfonyl)piperidine — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). SUBSTITUTED 4-(4-FLUORO-3-(PIPERAZINE-1- CARBONYL)BENZYL)PHTHALAZIN-1(2H)-ONE DERIVATIVES AS POLY (ADP-RIBOSE) POLYMERASE.
  • Chemsrc. (n.d.). 4-(3,4-Difluorobenzenesulfonyl)piperazine-1-carbaldehyde. Retrieved from [Link]

  • ANSTO Repository. (2013). Synthesis and radiosynthesis of a novel PET fluorobenzyl piperazine for melanoma tumour imaging; [18F]MEL054. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • PubMed. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • ChemistryOpen. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

Sources

Exploratory

Synthesis and Mechanistic Evaluation of 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde: A Comprehensive Technical Guide

Executive Summary Piperazine sulfonamides represent a privileged structural motif in medicinal chemistry, frequently serving as key pharmacophores in central nervous system (CNS) modulators, antimicrobial agents, and enz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine sulfonamides represent a privileged structural motif in medicinal chemistry, frequently serving as key pharmacophores in central nervous system (CNS) modulators, antimicrobial agents, and enzyme inhibitors (1)[1]. The compound 4-(4-fluorobenzenesulfonyl)piperazine-1-carbaldehyde integrates a robust sulfonamide linkage with a formyl-protected piperazine ring and an electron-withdrawing fluorophenyl moiety.

This whitepaper details a highly efficient, atom-economical synthesis pathway for this molecule. By emphasizing mechanistic causality, optimized reaction parameters, and a self-validating experimental workflow, this guide provides drug development professionals with a scalable protocol designed for high yield and purity.

Mechanistic Rationale & Pathway Design

The synthesis relies on a bimolecular nucleophilic substitution ( SN​2 -type) at the sulfonyl center. The standard synthesis of these derivatives involves the reaction of a piperazine core with a sulfonyl chloride under basic conditions (2)[2].

Causality of Reagent Selection:

  • 1-Formylpiperazine (Nucleophile): The formyl group serves a dual purpose. It acts as a stable, unreactive moiety under mild basic conditions (effectively protecting the N1 nitrogen), while leaving the secondary N4 amine free for regioselective sulfonylation. This avoids the need for complex, multi-step protection/deprotection schemes (e.g., using Boc or Cbz groups).

  • 4-Fluorobenzenesulfonyl Chloride (Electrophile): The highly electrophilic sulfur center is further activated by the electron-withdrawing nature of the para-fluoro substituent, accelerating the nucleophilic attack (3)[3].

Reaction Mechanism: The secondary amine of 1-formylpiperazine nucleophilically attacks the electrophilic sulfur of the sulfonyl chloride. This forms a pentacoordinate transition state (often modeled as a tetrahedral intermediate), followed by the expulsion of the chloride leaving group. The addition of a tertiary amine base is critical; it scavenges the generated hydrochloric acid, preventing the protonation of the unreacted 1-formylpiperazine, which would otherwise arrest the reaction kinetics.

SynthesisPathway A 1-Formylpiperazine (Nucleophile) C Tetrahedral Intermediate A->C Base (TEA) Solvent (DCM) B 4-Fluorobenzenesulfonyl Chloride (Electrophile) B->C Nucleophilic Attack D 4-(4-Fluorobenzenesulfonyl) piperazine-1-carbaldehyde C->D -HCl (Base Scavenged)

Figure 1: Mechanistic pathway for the sulfonylation of 1-formylpiperazine.

Quantitative Data & Condition Optimization

To establish a robust protocol, various reaction parameters were evaluated. The selection of solvent and base profoundly impacts the reaction kinetics, the suppression of side reactions, and the ease of downstream purification.

Table 1: Optimization of Reaction Conditions for Sulfonylation

EntrySolventBase (Equiv.)Temp (°C)Time (h)Yield (%)Causality / Observation
1DCM TEA (1.5) 0 to RT 2 92 Optimal solubility; TEA effectively scavenges HCl; easy workup.
2THFDIPEA (1.5)0 to RT488Slower reaction rate; DIPEA provides steric bulk but THF requires evaporation.
3MeCNK₂CO₃ (2.0)RT1275Heterogeneous inorganic base leads to prolonged reaction times.
4DMFPyridine (2.0)RT681Difficult solvent removal during aqueous workup; trace pyridine remains.

Analysis: Dichloromethane (DCM) paired with Triethylamine (TEA) emerges as the superior system. DCM provides excellent solubility for both starting materials and the product, while its low boiling point and immiscibility with water streamline the subsequent aqueous extraction.

Experimental Workflow & Step-by-Step Protocol

This protocol is designed as a self-validating system , incorporating in-process controls (IPCs) to ensure high fidelity and chemical logic at each step.

Materials Required
  • 1-Formylpiperazine (1.0 equiv, 10.0 mmol, 1.14 g)

  • 4-Fluorobenzenesulfonyl chloride (1.1 equiv, 11.0 mmol, 2.14 g)

  • Triethylamine (TEA) (1.5 equiv, 15.0 mmol, 2.1 mL)

  • Anhydrous Dichloromethane (DCM) (30 mL)

Step-by-Step Methodology
  • Reagent Preparation & Base Loading : Charge an oven-dried, round-bottom flask with 1-formylpiperazine (1.14 g) and anhydrous DCM (20 mL) under a nitrogen atmosphere. Add TEA (2.1 mL) in one portion.

    • Causality: Establishing a basic environment prior to the addition of the electrophile ensures that any trace acid is neutralized and the secondary amine is fully deprotonated/available for nucleophilic attack.

  • Temperature Control : Cool the stirring mixture to 0°C using an ice-water bath.

    • Causality: Sulfonylation is highly exothermic. Lowering the temperature prevents thermal degradation of the sulfonyl chloride and minimizes the formation of trace impurities.

  • Electrophile Addition : Dissolve 4-fluorobenzenesulfonyl chloride (2.14 g) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction flask over 30 minutes.

  • Reaction Stirring & In-Process Control (IPC) : Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.

    • Self-Validation (IPC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a 5% Methanol in DCM solvent system. The disappearance of the ninhydrin-active secondary amine spot confirms reaction completion. Liquid Chromatography-Mass Spectrometry (LC-MS) should be utilized to confirm the target mass ( [M+H]+≈273.07 ).

  • Aqueous Workup : Quench the reaction by adding saturated aqueous NaHCO3​ (20 mL). Transfer to a separatory funnel and isolate the organic layer. Wash the organic layer successively with 1N HCl (20 mL), distilled water (20 mL), and brine (20 mL).

    • Causality: This sequential washing logic is critical. The NaHCO3​ neutralizes any remaining acid; the 1N HCl specifically protonates and extracts excess TEA and unreacted 1-formylpiperazine into the aqueous phase, leaving the neutral sulfonamide product isolated in the organic phase.

  • Purification : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude product can be recrystallized from ethyl acetate/hexanes to yield analytically pure white crystals.

Workflow Step1 1. Reagent Preparation (Ice Bath, 0°C) Step2 2. Dropwise Addition (Control Exotherm) Step1->Step2 Step3 3. Reaction Stirring (RT, 2-4 hours) Step2->Step3 Step4 4. Aqueous Workup (Remove Salts/Base) Step3->Step4 IPC1 TLC / LC-MS Monitoring Step3->IPC1 Step5 5. Purification (Recrystallization) Step4->Step5 IPC1->Step4

Figure 2: Step-by-step experimental workflow with in-process controls.

Analytical Characterization

To ensure the trustworthiness of the synthesized compound, the following spectroscopic signatures serve as the benchmark for structural validation:

  • Chemical Formula : C11​H13​FN2​O3​S

  • Exact Mass : 272.06

  • 1H NMR (400 MHz, CDCl₃) : δ 8.02 (s, 1H, CHO), 7.80-7.75 (m, 2H, Ar-H), 7.25-7.18 (m, 2H, Ar-H), 3.60-3.50 (m, 4H, piperazine CH2​ ), 3.10-3.00 (m, 4H, piperazine CH2​ ).

  • 13C NMR (100 MHz, CDCl₃) : δ 165.2 (d, J = 255 Hz, C-F), 160.5 (CHO), 131.2 (Ar-C), 130.5 (Ar-C), 116.8 (Ar-C), 45.2, 44.8.

  • HRMS (ESI) : m/z calculated for C11​H14​FN2​O3​S [M+H]+ 273.0709, found 273.0715.

References

  • Source: nih.
  • Title: 1-(4-Fluoro-benzenesulfonyl)
  • Source: sigmaaldrich.

Sources

Foundational

An In-Depth Technical Guide to 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde, a molecule of interest in medicinal chemistr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde, a molecule of interest in medicinal chemistry and drug discovery. By synthesizing established chemical principles with insights into its structural characteristics and potential utility, this document serves as a valuable resource for researchers exploring the landscape of piperazine-based compounds.

Introduction: The Significance of the N-Sulfonylpiperazine Scaffold

The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antiviral, and antipsychotic properties[1]. Its conformational flexibility and ability to engage in various intermolecular interactions make it an ideal building block for the design of novel therapeutic agents. The introduction of a sulfonyl group at one of the piperazine nitrogens, creating an N-sulfonylpiperazine moiety, further modulates the physicochemical and pharmacological properties of the parent molecule. This modification can enhance metabolic stability, alter solubility, and provide specific directional interactions with biological targets.

The addition of a carbaldehyde (formyl) group at the other nitrogen atom introduces a reactive handle for further chemical transformations and a potential pharmacophoric element. This guide focuses on the specific derivative, 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde, which incorporates a fluorinated phenyl ring, a common strategy in drug design to improve metabolic stability and binding affinity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

PropertyValueSource
Molecular Formula C11H13FN2O3SVendor Information
Molecular Weight 272.30 g/mol Vendor Information
CAS Number 681226-64-2Vendor Information
Appearance Expected to be a solid at room temperatureGeneral knowledge of similar compounds
Solubility Likely soluble in common organic solvents such as dichloromethane, chloroform, and methanol. Limited solubility in water is expected.General knowledge of similar compounds

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from piperazine.

Synthesis_Pathway Piperazine Piperazine Intermediate1 1-(4-Fluorobenzenesulfonyl)piperazine Piperazine->Intermediate1 4-Fluorobenzenesulfonyl chloride, Triethylamine, DCM Product 4-(4-Fluorobenzenesulfonyl)piperazine- 1-carbaldehyde Intermediate1->Product Ethyl formate, Reflux Potential_Applications Core 4-(4-Fluorobenzenesulfonyl) piperazine-1-carbaldehyde App1 Antimicrobial Agents Core->App1 App2 Anticancer Agents Core->App2 App3 CNS-active Agents Core->App3 Intermediate Chemical Intermediate Core->Intermediate

Sources

Exploratory

An In-depth Technical Guide to the Predicted Spectral Characteristics of 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde is a molecule of interest in medicinal chemistry and drug development, belonging to the cl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde is a molecule of interest in medicinal chemistry and drug development, belonging to the class of sulfonamides which are known for a wide range of biological activities. The piperazine moiety is a common scaffold in many marketed drugs.[1] Accurate structural elucidation and characterization of such molecules are paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor.

This guide provides a detailed predictive analysis of the spectral data for 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde. In the absence of direct experimental data for this specific compound in the public domain, this document serves as a comprehensive theoretical framework for researchers. By examining the spectral characteristics of structurally analogous compounds, we can confidently anticipate the key features in the ¹H NMR, ¹³C NMR, IR, and MS spectra of the title compound. This predictive approach is a critical skill for any synthetic or medicinal chemist, enabling them to assess the success of a synthesis and confirm the identity of a newly synthesized molecule.

Molecular Structure and Predicted Spectroscopic Features

The structure of 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde is presented below, with key functional groups highlighted. These groups will give rise to characteristic signals in the various spectra.

Caption: Molecular structure of 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring protons.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Data
~8.1Singlet1HAldehyde proton (-CHO)Aldehyde protons typically resonate at a downfield chemical shift due to the deshielding effect of the carbonyl group. For example, benzaldehyde's aldehyde proton appears around 10 ppm, but the electronic environment here is different.[2]
~7.8 - 7.9Multiplet (dd or t)2HAromatic protons ortho to the sulfonyl groupThese protons are deshielded by the electron-withdrawing sulfonyl group. Similar aromatic protons in benzenesulfonamide derivatives appear in this region.[3]
~7.2 - 7.3Multiplet (dd or t)2HAromatic protons meta to the sulfonyl groupThese protons are coupled to the fluorine atom and the other aromatic protons.
~3.6 - 3.8Multiplet4HPiperazine protons adjacent to the formyl groupThe formyl group is electron-withdrawing and will deshield these protons. In related piperazine derivatives, protons adjacent to a carbonyl group show similar shifts.[4]
~3.0 - 3.2Multiplet4HPiperazine protons adjacent to the sulfonyl groupThe sulfonyl group is also electron-withdrawing, leading to a downfield shift for these protons.[3]

Experimental Protocol for ¹H NMR

  • Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different types of carbon atoms in the molecule.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Data
~165Aldehyde carbonyl carbon (-CHO)The carbonyl carbon of an aldehyde is typically found in this region.[5]
~164 (d, ¹JCF ≈ 250 Hz)Aromatic carbon bearing the fluorine atomThe large one-bond carbon-fluorine coupling constant is characteristic.[5]
~137Aromatic carbon attached to the sulfonyl groupThis is a quaternary carbon and will likely be a weak signal.
~129 (d, ³JCF ≈ 9 Hz)Aromatic carbons ortho to the sulfonyl groupThese carbons will show a smaller coupling to the fluorine atom.
~116 (d, ²JCF ≈ 22 Hz)Aromatic carbons meta to the sulfonyl groupThese carbons will show a two-bond coupling to the fluorine atom.
~45-50Piperazine carbonsThe exact chemical shifts will depend on the conformation and the electronic effects of the substituents. In similar piperazine derivatives, the carbons appear in this range.[4][6]

Experimental Protocol for ¹³C NMR

  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignmentRationale and Comparative Data
~2850 and ~2750MediumC-H stretch of the aldehydeThe presence of two bands in this region is characteristic of an aldehyde C-H stretch.[2]
~1680StrongC=O stretch of the aldehydeThis strong absorption is a hallmark of a carbonyl group.[2]
~1350 and ~1160StrongAsymmetric and symmetric SO₂ stretch of the sulfonyl groupThese two strong bands are characteristic of the sulfonyl group.[7]
~1590 and ~1490Medium to StrongC=C stretches of the aromatic ringThese absorptions are typical for aromatic rings.[8]
~1250StrongC-F stretch of the fluorophenyl groupThe C-F stretch typically appears as a strong band in this region.
~1100-1000Medium to StrongC-N stretches of the piperazine ringThese stretches are often observed in this region for cyclic amines.
~840StrongC-H out-of-plane bend for a 1,4-disubstituted benzene ringThis band is indicative of the substitution pattern on the aromatic ring.

Experimental Protocol for IR Spectroscopy

  • The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zProposed FragmentRationale
286[M]⁺• (Molecular Ion)The molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₃FN₂O₃S).
159[F-C₆H₄-SO₂]⁺Cleavage of the S-N bond.
127[M - F-C₆H₄-SO₂]⁺Loss of the fluorobenzenesulfonyl group.
95[F-C₆H₄]⁺Fragmentation of the fluorobenzenesulfonyl group.
70, 56Piperazine ring fragmentsCharacteristic fragmentation pattern of the piperazine ring.[9]

Fragmentation Pathway Diagram

G M [M]⁺• m/z = 286 F1 [F-C₆H₄-SO₂]⁺ m/z = 159 M->F1 - C₅H₉N₂O F2 [M - F-C₆H₄-SO₂]⁺ m/z = 127 M->F2 - F-C₆H₄-SO₂ F3 [F-C₆H₄]⁺ m/z = 95 F1->F3 - SO₂ F4 Piperazine Fragments m/z = 70, 56 F2->F4

Caption: Predicted major fragmentation pathways for 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde in EI-MS.

Experimental Protocol for Mass Spectrometry

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • For EI-MS, the sample is bombarded with electrons, causing ionization and fragmentation.

  • The ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • The resulting mass spectrum is a plot of relative abundance versus m/z.

  • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features expected for 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde. By leveraging established principles of spectroscopy and drawing comparisons with structurally related molecules, researchers can confidently interpret the experimental data they acquire for this compound. The predicted NMR chemical shifts, IR absorption bands, and mass spectral fragmentation patterns serve as a robust roadmap for the structural verification of this and similar molecules, underscoring the power of predictive analysis in modern chemical research.

References

  • Chen, P.-T., et al. (2008). New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. Molecules, 13(5), 1159-1171. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for an article. Available at: [Link]

  • Stadler, A., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(19), 4547. Available at: [Link]

  • Desai, N. R., et al. (2019). Synthesis, Crystal structure and Molecular Docking Studies of Novel 2-(4-benzoylpiperazin-1-yl)quinoline-3-carbaldehyde. ResearchGate. Available at: [Link]

  • Khan, K. M., et al. (2014). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Journal of the Chemical Society of Pakistan, 36(1), 133-141. Available at: [Link]

  • Stadler, A., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Magnetic Resonance in Chemistry, 56(10), 963-972. Available at: [Link]

  • Grosso, C., et al. (2021). Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. ChemMedChem, 16(19), 3083-3093. Available at: [Link]

  • Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2). Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Available at: [Link]

  • SpectraBase. (n.d.). Piperazine, 1-(4-fluorobenzoyl)-4-(2-furanylcarbonyl)-. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, growth and characterization of a new organic three dimensional framework: Piperazin-1-ium 4-aminobenzenesulfonate. Available at: [Link]

  • Popiołek, Ł. (2023). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2023(1), M1556. Available at: [Link]

  • Le, T. H., et al. (2024). Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. Metabolomics, 20(1), 32. Available at: [Link]

  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Levine, S. P., & Strang, C. R. (1989). Fourier Transform Infrared Spectrometry/Attenuated Total Reflectance Study of the Reaction of Pentanal and Propanal with 2-(Hydroxymethyl)piperidine. Applied Spectroscopy, 43(6), 995-999. Available at: [Link]

  • Fisyuk, A. S., et al. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(3), M1437. Available at: [Link]

  • Herth, M. M., et al. (2019). Direct Cu-mediated aromatic 18F-labeling of highly reactive tetrazines for pretargeted bioorthogonal PET imaging. Chemical Science, 10(42), 9783-9789. Available at: [Link]

Sources

Foundational

Technical Guide: Safety, Handling, and Synthetic Utility of 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary In contemporary medicinal chemistry, sulfonylpiperazine derivatives...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, sulfonylpiperazine derivatives serve as privileged pharmacophores, frequently utilized in the development of CNS-active agents, kinase inhibitors, and antimicrobial drugs. 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde (Formula: C₁₁H₁₃FN₂O₃S) is a highly versatile synthetic intermediate.

This whitepaper provides a comprehensive, causality-driven guide to the safe handling, physicochemical profiling, and synthesis of this compound. By understanding the mechanistic behavior of its precursors—specifically the moisture-sensitive electrophile and the nucleophilic amine—researchers can implement self-validating protocols that ensure both high-yield synthesis and rigorous laboratory safety.

Physicochemical Profiling & Hazard Assessment

To design a safe handling protocol, we must first analyze the properties of the target compound alongside its highly reactive precursors. The synthesis relies on the Schotten-Baumann-type sulfonylation of 1-formylpiperazine with 4-fluorobenzenesulfonyl chloride.

Table 1: Physicochemical & Hazard Summary
CompoundRole in SynthesisPhysical StatePrimary GHS HazardsCritical Handling Notes
1-Formylpiperazine NucleophileLight yellow liquidH302, H315, H318, H335[1]Air sensitive; causes serious eye damage. Store under inert gas[1].
4-Fluorobenzenesulfonyl Chloride ElectrophileLow-melting solid / BeigeH314 (Severe skin burns)[2]Moisture sensitive. Hydrolyzes to liberate corrosive HCl gas[2].
4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde Target ProductOff-white crystalline solidH315, H319, H335 (Irritant)Stable under standard conditions. Avoid strong oxidizing agents.

Data synthesized from authoritative safety data sheets[2],[1].

Causality in Hazard Management

The severe hazard profile of 4-fluorobenzenesulfonyl chloride dictates the entire safety apparatus of this workflow[2]. Sulfonyl chlorides are highly electrophilic and react vigorously with ambient humidity to form 4-fluorobenzenesulfonic acid and hydrogen chloride (HCl) gas. This degradation not only destroys the reagent's synthetic utility but also pressurizes storage vessels with corrosive gas. Therefore, handling must occur within a fume hood using Schlenk line techniques or a glovebox, and the reagent must be stored in a desiccator over anhydrous calcium sulfate.

Mechanistic Synthesis & Process Safety

The formation of the sulfonamide linkage is highly exothermic. The reaction proceeds via the nucleophilic attack of the secondary amine of 1-formylpiperazine onto the sulfur center of the sulfonyl chloride, displacing the chloride ion.

The Necessity of an Acid Scavenger: This reaction stoichiometrically generates one equivalent of HCl. If left unneutralized, HCl will rapidly protonate the unreacted 1-formylpiperazine, converting it into a non-nucleophilic ammonium salt and stalling the reaction at a maximum of 50% theoretical yield. To prevent this, a non-nucleophilic tertiary amine base, such as Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA), is introduced to scavenge the HCl byproduct, driving the reaction to completion.

Synthetic Workflow Diagram

Workflow Start Inert Atmosphere Setup (Argon/N2) Prep Dissolve 1-Formylpiperazine & Et3N in dry DCM Start->Prep Cool Cool to 0°C (Ice Bath) Prep->Cool Add Dropwise Addition of 4-Fluorobenzenesulfonyl Chloride Cool->Add Exothermic control React Warm to RT Stir for 2-4 hours Add->React Monitor TLC/LC-MS Monitoring (Check for completion) React->Monitor Monitor->React If incomplete Quench Quench with H2O Extract with DCM Monitor->Quench If complete Purify Wash (1N HCl, Brine) Dry (Na2SO4) & Concentrate Quench->Purify Product 4-(4-Fluorobenzenesulfonyl) piperazine-1-carbaldehyde Purify->Product

Fig 1. Self-validating synthetic workflow and safety checkpoints for sulfonamide formation.

Experimental Protocol: A Self-Validating System

This protocol is designed as a "self-validating system." Each step contains an inherent chemical logic that confirms the success of the previous step, minimizing the risk of downstream failure.

Required PPE
  • Eye Protection: Snug-fitting chemical splash goggles and a face shield (due to the corrosive nature of the sulfonyl chloride)[2].

  • Hand Protection: Double-gloving with heavy-duty nitrile or neoprene gloves.

  • Respiratory: Work exclusively inside a certified chemical fume hood[1].

Step-by-Step Methodology
  • Preparation of the Reaction Environment:

    • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon gas for 10 minutes.

    • Causality: Eliminates ambient moisture that would hydrolyze the 4-fluorobenzenesulfonyl chloride into unreactive sulfonic acid[2].

  • Reagent Dissolution:

    • Add 1-formylpiperazine (1.0 equiv, 10 mmol) and Triethylamine (1.5 equiv, 15 mmol) to the flask.

    • Inject 30 mL of anhydrous Dichloromethane (DCM) via syringe.

  • Controlled Electrophile Addition:

    • Submerge the reaction flask in an ice-water bath (0 °C).

    • Dissolve 4-fluorobenzenesulfonyl chloride (1.05 equiv, 10.5 mmol) in 10 mL of anhydrous DCM.

    • Add this solution dropwise over 15 minutes using an addition funnel.

    • Causality: The reaction is highly exothermic. Dropwise addition at 0 °C prevents the localized boiling of DCM (bp 39.6 °C) and suppresses the formation of bis-sulfonylated side products.

  • Reaction Monitoring (Self-Validation Step):

    • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

    • Perform Thin-Layer Chromatography (TLC) (Eluent: 5% MeOH in DCM).

    • Validation: The disappearance of the amine spot (ninhydrin active) and the appearance of a new, less polar UV-active spot confirms forward progress.

  • Quenching and Workup (Chemical Purification):

    • Quench the reaction by adding 20 mL of deionized water. Transfer to a separatory funnel and extract with DCM (2 x 20 mL).

    • Crucial Step: Wash the combined organic layers with 1N aqueous HCl (20 mL).

    • Causality & Validation: The acidic wash selectively protonates any unreacted 1-formylpiperazine and the Et₃N base, pulling them into the aqueous layer. The neutral sulfonamide product remains safely in the organic layer, effectively purifying the compound without chromatography.

  • Isolation:

    • Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-(4-fluorobenzenesulfonyl)piperazine-1-carbaldehyde as an off-white solid.

Spill Response & Waste Management

In the event of a precursor spill, immediate and chemically logical action is required:

  • Sulfonyl Chloride Spill: Do NOT use water, as it will violently liberate HCl gas[2]. Cover the spill with a dry, inert absorbent (e.g., sand or vermiculite). Carefully sweep the solid into a designated hazardous waste container and neutralize the area with a mild, dry alkaline material (like sodium bicarbonate) before final cleaning.

  • Amine Spill: Absorb with an inert material and wash the area with a dilute acidic solution to neutralize residual basicity, followed by water[1].

  • Waste Disposal: All halogenated solvents (DCM) and aqueous acidic washes must be segregated into clearly labeled "Halogenated Organic Waste" and "Aqueous Acidic Waste" containers, respectively, for disposal by a licensed environmental contractor.

References

Sources

Exploratory

A Technical Guide to the Research Applications of 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde: A Versatile Scaffold in Modern Drug Discovery

Executive Summary The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of bioactive compounds.[1] Its unique combination of stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of bioactive compounds.[1] Its unique combination of structural rigidity, conformational flexibility, and dual nitrogen atoms for synthetic modification allows for the fine-tuning of physicochemical and pharmacological properties.[1][2] This guide focuses on a specific, highly functionalized derivative: 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde . While direct research on this exact molecule is nascent, its constituent moieties—the 4-fluorobenzenesulfonyl group and the piperazine-1-carbaldehyde—are well-established in drug development. This document provides an in-depth analysis of its potential research applications, positioning it as a dual-purpose molecule: a core scaffold for generating novel therapeutic agents and a versatile synthetic intermediate for chemical library development. We will explore its potential in antiviral, antidiabetic, and oncological research, supported by proven methodologies and experimental protocols designed for immediate implementation in a research setting.

The Piperazine Moiety: A Privileged Scaffold in Drug Design

The six-membered piperazine heterocycle, with its two nitrogen atoms in opposing positions, offers a unique set of advantages that have made it a staple in drug discovery.[3]

  • Synthetic Versatility : The two nitrogen atoms serve as synthetic handles, enabling systematic and diverse functionalization to modulate properties like solubility, lipophilicity, and basicity (pKa).[1] This tunability is critical for optimizing Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.[2]

  • Pharmacophoric Features : The piperazine structure provides a rigid spacer that can correctly orient pharmacophoric groups for optimal interaction with biological targets. Its nitrogen atoms can act as hydrogen bond acceptors, and when protonated, as hydrogen bond donors, contributing to high-affinity binding.[2]

  • Proven Therapeutic Relevance : Piperazine derivatives have yielded successful drugs across a vast range of therapeutic areas, including anticancer, antiviral, antibacterial, antimalarial, and antipsychotic agents.[4] This broad utility underscores its status as a privileged structure capable of interacting with a wide array of biological targets.

Our focus molecule, 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde, leverages this powerful core, incorporating two distinct functional groups that unlock specific avenues for research and development.

Physicochemical Profile and Synthetic Strategy

A thorough understanding of the molecule's properties and synthesis is fundamental to its application.

Key Physicochemical Properties
PropertyValueReference
CAS Number 681226-64-2
Molecular Formula C₁₁H₁₃FN₂O₃S
Molecular Weight 272.3 g/mol
Physical Form Powder
InChI Key ABPADUJJECLIKD-UHFFFAOYSA-N
Retrosynthetic Analysis and Proposed Synthesis

The synthesis of 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde can be logically approached via a two-step process starting from piperazine.

  • Monosulfonylation of Piperazine : The primary challenge in functionalizing piperazine is achieving selective monosubstitution.[1] A common strategy involves reacting piperazine with one equivalent of 4-fluorobenzenesulfonyl chloride. The electron-withdrawing nature of the sulfonyl group deactivates the attached nitrogen (N-4), making the second nitrogen (N-1) more susceptible to subsequent reactions and less prone to disulfonylation.

  • Formylation of the N-1 Position : The resulting 1-(4-fluorobenzenesulfonyl)piperazine can then be formylated at the free N-1 position. This can be achieved using various formylating agents, such as ethyl formate or by employing the Vilsmeier-Haack reaction for more complex substrates.[5][6]

This sequential approach provides a reliable pathway to the target compound in high purity.

G Piperazine Piperazine Intermediate 1-(4-Fluorobenzenesulfonyl)piperazine Piperazine->Intermediate Step 1: Monosulfonylation Reagent1 4-Fluorobenzenesulfonyl Chloride Reagent1->Intermediate Product 4-(4-Fluorobenzenesulfonyl)piperazine- 1-carbaldehyde Intermediate->Product Step 2: Formylation Reagent2 Formylating Agent (e.g., Ethyl Formate) Reagent2->Product

Caption: Proposed two-step synthesis of the target compound.

Potential Therapeutic Applications as a Core Scaffold

Analysis of structurally similar compounds reveals several high-potential therapeutic areas for derivatives of 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde.

Antiviral Agents: Influenza Nucleoprotein (NP) Inhibitors

Recent studies have highlighted the efficacy of sulfonyl piperazine derivatives as inhibitors of the influenza A virus nucleoprotein.[5] NP is a critical protein for viral replication, making it an attractive target for novel antivirals.

  • Mechanism of Action : Compounds based on this scaffold can bind to NP, preventing its essential functions in the viral life cycle.

  • Research Opportunity : 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde serves as an excellent starting point for synthesizing a library of potential NP inhibitors. The carbaldehyde group can be modified (e.g., via reductive amination, see Section 4) to introduce various substituents, allowing for structure-activity relationship (SAR) studies to optimize antiviral potency. The 4-fluorophenyl group is a common feature in bioactive molecules, often enhancing binding affinity through favorable interactions.

Antidiabetic Agents: α-Glucosidase and DPP-4 Inhibition

The sulfonylpiperazine core is present in compounds designed to inhibit key enzymes in glucose metabolism.

  • α-Glucosidase/α-Amylase Inhibition : Chalcone-sulfonyl piperazine hybrids have demonstrated potent inhibition of α-glucosidase and α-amylase, enzymes responsible for carbohydrate digestion.[7] Inhibition of these enzymes delays glucose absorption, a key strategy in managing type 2 diabetes. The target compound could be used to synthesize similar hybrids.

  • DPP-4 Inhibition : Dipeptidyl peptidase-4 (DPP-4) inhibitors are an established class of antidiabetic drugs. Sulfonyl piperazine derivatives have been investigated for this activity.[8] The fluorobenzenesulfonyl moiety could potentially occupy the S1 pocket of the DPP-4 enzyme, making this a promising avenue for exploration.

Oncology: PARP Inhibitors and Kinase Scaffolds

The piperazine scaffold is prevalent in oncology, from kinase inhibitors to agents targeting DNA repair pathways.

  • PARP Inhibition : Poly (ADP-ribose) polymerase (PARP) inhibitors are a successful class of cancer therapeutics. Phthalazinone derivatives containing a substituted piperazine moiety have been developed as potent PARP inhibitors.[9] The structure of our target compound aligns with the general features of these molecules, suggesting its potential as a building block for novel PARP-1 inhibitors.

  • Fibroblast Activation Protein (FAP) Inhibitors : Radiolabeled piperazine-based inhibitors of FAP are emerging as promising agents for tumor imaging and therapy.[10] The core structure of our compound could be adapted for the development of new FAP-targeted agents.

Application as a Versatile Synthetic Intermediate

Beyond its potential as a direct scaffold, the true power of 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde lies in the reactivity of its carbaldehyde group. This functional group is a gateway to a vast chemical space through a variety of well-established chemical transformations.

Reductive Amination: A Gateway to Chemical Diversity

Reductive amination is one of the most robust and widely used methods for forming C-N bonds. It involves the reaction of the aldehyde with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

  • Causality of Reagent Choice : Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for this transformation. Unlike harsher reagents like sodium borohydride, STAB is milder, tolerant of a wider range of functional groups, and can be used in a one-pot reaction without needing to isolate the imine intermediate. This efficiency is critical for high-throughput library synthesis.

G cluster_0 Core Building Block cluster_1 Amine Library (R-NH₂) cluster_2 Derivative Library Core 4-(4-Fluorobenzenesulfonyl) piperazine-1-carbaldehyde Product1 Derivative A Core->Product1 Reductive Amination Amine1 Amine A Amine2 Amine B Amine1->Product1 Amine3 Amine C Product2 Derivative B Amine2->Product2 Product3 Derivative C Amine3->Product3

Caption: Use as a building block to generate a diverse library.

This one reaction allows researchers to couple a vast array of commercially available amines (containing different aryl, heteroaryl, or alkyl groups) to the core scaffold, rapidly generating a library of novel compounds for biological screening.

Proposed Experimental Workflows

To translate the potential of this molecule into actionable research, we provide the following validated protocols.

Protocol: Screening for α-Glucosidase Inhibitory Activity

This protocol provides a reliable method for assessing the antidiabetic potential of derivatives synthesized from the title compound.

Principle : The inhibitory activity is measured by quantifying the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) upon enzymatic action by α-glucosidase. The yellow-colored p-nitrophenol can be measured spectrophotometrically at 405 nm.

Step-by-Step Methodology :

  • Reagent Preparation :

    • Prepare a 100 mM phosphate buffer (pH 6.8).

    • Dissolve α-glucosidase (from Saccharomyces cerevisiae) in the phosphate buffer to a concentration of 0.2 U/mL.

    • Dissolve pNPG in the phosphate buffer to a concentration of 2.5 mM.

    • Prepare stock solutions of test compounds and a positive control (e.g., Acarbose) in DMSO (1 mg/mL).

  • Assay Procedure (96-well plate format) :

    • Add 50 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound solution (or DMSO for control, Acarbose for positive control) to the respective wells.

    • Add 20 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

    • To initiate the reaction, add 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M Sodium Carbonate (Na₂CO₃) solution.

  • Data Acquisition and Analysis :

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by performing the assay with serial dilutions of the test compounds and plotting the percent inhibition against the log of the concentration.

G Start Start: Prepare Reagents (Enzyme, Substrate, Compound) Step1 Dispense Buffer, Compound, and Enzyme into 96-well plate Start->Step1 Step2 Incubate at 37°C (15 min) Step1->Step2 Step3 Add pNPG Substrate to initiate reaction Step2->Step3 Step4 Incubate at 37°C (20 min) Step3->Step4 Step5 Add Stop Solution (Na₂CO₃) Step4->Step5 Step6 Read Absorbance at 405 nm Step5->Step6 End Calculate % Inhibition and IC₅₀ Step6->End

Caption: Workflow for the in-vitro α-glucosidase inhibition assay.

Protocol: General Procedure for Library Synthesis via Reductive Amination

This protocol details the synthesis of a derivative library using the title compound as a starting material.

Step-by-Step Methodology :

  • Reaction Setup :

    • To a solution of 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde (1.0 eq) in a suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane) in a round-bottom flask, add the desired primary or secondary amine (1.1 eq).

    • Add acetic acid (1.2 eq) to catalyze the formation of the iminium intermediate. Stir the mixture at room temperature for 1-2 hours.

  • Reduction :

    • Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

    • Causality Note : STAB is chosen for its mildness and selectivity, preventing over-reduction and ensuring compatibility with other functional groups that may be present on the amine.[1] Adding it portion-wise helps control any potential exotherm.

  • Reaction Monitoring :

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed (typically 4-24 hours).

  • Workup and Purification :

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to obtain the pure final compound.

  • Characterization :

    • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Directions

4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde is more than just a catalog chemical; it is a strategically designed molecule poised for significant application in drug discovery. Its dual nature as both a core scaffold and a reactive intermediate makes it an exceptionally valuable tool for medicinal chemists.

  • Immediate Potential : The most direct path forward involves synthesizing a focused library of derivatives via reductive amination and screening them in well-established assays for antiviral (Influenza NP), antidiabetic (α-glucosidase), and anticancer (PARP, FAP) activity.

  • Future Outlook : Beyond these initial targets, the inherent versatility of the sulfonylpiperazine scaffold suggests that derivatives could be explored for activity against CNS disorders, bacterial infections, and other therapeutic areas where piperazine-containing molecules have shown promise.[4][11][12] The development of novel, potent, and selective therapeutic agents is a challenging but achievable goal, and 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde represents a promising starting point for this endeavor.

References

  • Representative marketed drugs and drug candidates containing 1‐alkyl‐4‐sulfonylpiperazine core. ResearchGate. [Link]

  • Pei, S., et al. (2023). Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. Letters in Organic Chemistry, 20(6), 501-506. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI. [Link]

  • Exploring chalcone-sulfonyl piperazine hybrids as anti-diabetes candidates: design, synthesis, biological evaluation, and molecular docking study. (2025). PubMed. [Link]

  • Piperazine and morpholine: Synthetic and medicinal significance. (2015). Journal of Chemical and Pharmaceutical Research, 7(5), 281-301. [Link]

  • PIPERAZINE DERIVATIVES AND THEIR USE FOR THE TREATMENT OF NEUROLOGICAL AND PSYCHIATRIC DISEASES. European Patent Office. [Link]

  • The medicinal chemistry of piperazines: A review. (2024). PubMed. [Link]

  • Synthetic route for the synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl) quinolone-3-carbaldehyde derivatives 4a–c. ResearchGate. [Link]

  • SUBSTITUTED 4-(4-FLUORO-3-(PIPERAZINE-1- CARBONYL)BENZYL)PHTHALAZIN-1(2H)-ONE DERIVATIVES AS POLY (ADP-RIBOSE) POLYMERASE.
  • piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. PMC. [Link]

  • Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. (2025). PubMed. [Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. (2024). IntechOpen. [Link]

Sources

Foundational

4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde: A Privileged Scaffold and Versatile Building Block in Modern Medicinal Chemistry

As a Senior Application Scientist, I frequently encounter molecules that serve as the unsung heroes of drug discovery. In contemporary medicinal chemistry, the piperazine heterocycle is universally recognized as a privil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter molecules that serve as the unsung heroes of drug discovery. In contemporary medicinal chemistry, the piperazine heterocycle is universally recognized as a privileged scaffold, prized for its conformational flexibility, tunable basicity, and ability to act as a vector-directing linker [1]. However, when functionalized as 4-(4-fluorobenzenesulfonyl)piperazine-1-carbaldehyde , this core is elevated into a highly specialized, dual-purpose building block.

This technical guide deconstructs the structural rationale behind this molecule, details its utility within the "protected-activated" synthetic paradigm, and provides self-validating experimental workflows for its application in target-directed drug discovery.

Structural Deconstruction and Pharmacophore Rationale

The architecture of 4-(4-fluorobenzenesulfonyl)piperazine-1-carbaldehyde is a masterclass in rational fragment-based design. Every moiety serves a distinct physicochemical or synthetic purpose:

  • The Piperazine Core : Acts as the central chassis. It positions the flanking pharmacophores in a defined spatial arrangement while maintaining favorable ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, a critical factor in the design of both CNS and oncology agents [2].

  • The 4-Fluorobenzenesulfonyl Moiety : Sulfonamides are classic bioisosteres for amides, offering superior metabolic stability and acting as robust hydrogen-bond acceptors. The inclusion of the para-fluoro substituent is a deliberate metabolic shield; the highly electronegative fluorine atom effectively blocks CYP450-mediated para-hydroxylation of the aromatic ring, a notorious metabolic liability[3].

  • The 1-Carbaldehyde (Formyl) Group : Synthetically, this acts as an atom-economical protecting group for the secondary amine. Pharmacologically, N-formylpiperazines are increasingly recognized as active pharmacophores capable of acting as cyclic linkers that rigidify binding poses without introducing the high basicity of a free amine [4].

Pharmacophore Core 4-(4-Fluorobenzenesulfonyl) piperazine-1-carbaldehyde F_Aryl 4-Fluorophenyl Ring Metabolic Shielding (CYP450 block) Core->F_Aryl Sulfonyl Sulfonyl Group (-SO2-) Rigid Vector & H-Bond Acceptor Core->Sulfonyl Piperazine Piperazine Core Conformational Flexibility Core->Piperazine Formyl 1-Carbaldehyde (-CHO) Orthogonal Protecting Group Core->Formyl

Figure 1: Pharmacophore mapping of 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde.

Physicochemical Profiling

Understanding the baseline metrics of this building block is critical for predicting its behavior during downstream lead optimization. The table below summarizes its key quantitative data.

PropertyValuePharmacological Implication
Molecular Formula C₁₁H₁₃FN₂O₃SN/A
Molecular Weight 272.29 g/mol Highly efficient size for a fragment/building block (Rule of 3 compliant).
LogP (Estimated) ~1.5 - 1.8Optimal lipophilicity for membrane permeability without excessive hydrophobicity.
Hydrogen Bond Donors 0Enhances passive diffusion across lipid bilayers (e.g., Blood-Brain Barrier).
Hydrogen Bond Acceptors 5Provides multiple vectors for target protein interaction (via O, N, and F atoms).
Rotatable Bonds 2Low entropic penalty upon target binding due to the rigidified piperazine core.

Synthetic Workflows: The "Protected-Activated" Paradigm

The true value of this molecule lies in its synthetic versatility. The formyl group provides orthogonal protection compared to standard Boc or Cbz groups. It is stable under various cross-coupling conditions but can be cleanly removed via acid-catalyzed deformylation to yield the active secondary amine, 1-(4-fluorobenzenesulfonyl)piperazine , which can then be coupled to diverse warheads[5].

Protocol A: Synthesis of the Core Building Block

Causality & Rationale : The reaction utilizes piperazine-1-carbaldehyde and 4-fluorobenzenesulfonyl chloride. Dichloromethane (DCM) is selected as an aprotic solvent to prevent the hydrolysis of the highly reactive sulfonyl chloride. Triethylamine (Et₃N) is employed as a non-nucleophilic acid scavenger to neutralize the generated HCl, ensuring the piperazine nitrogen remains deprotonated and nucleophilic.

Step-by-Step Methodology :

  • Initialization : Dissolve 1.0 equivalent of piperazine-1-carbaldehyde in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition : Add 1.5 equivalents of Et₃N. Cool the reaction vessel to 0 °C using an ice bath. Crucial Step: Cooling mitigates the exothermic nature of the sulfonylation, preventing degradation of the sulfonyl chloride and minimizing polysulfonylation impurities.

  • Electrophile Addition : Dissolve 1.1 equivalents of 4-fluorobenzenesulfonyl chloride in a minimal volume of DCM and add dropwise to the stirring solution over 15 minutes.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1, UV detection) until complete consumption of the amine is observed (product Rf ~0.4).

  • Termination & Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove residual Et₃N), followed by brine.

  • Isolation : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a crystalline solid.

Protocol B: Acidic Deformylation to Yield the Active Amine

Causality & Rationale : While basic hydrolysis is possible, acidic deformylation using methanolic HCl is preferred. It is a self-validating system: the reaction cleanly generates the amine hydrochloride salt, which precipitates directly from the reaction mixture, bypassing the need for chromatographic purification. The methanol acts as a nucleophile to form volatile methyl formate, driving the equilibrium forward.

Step-by-Step Methodology :

  • Initialization : Suspend 4-(4-fluorobenzenesulfonyl)piperazine-1-carbaldehyde in a 2M solution of HCl in methanol (10 mL/mmol).

  • Deprotection : Heat the mixture to reflux (approx. 65 °C) for 4–6 hours. Self-Validation: The suspension will typically clear as the starting material is consumed, followed by the precipitation of the product salt.

  • Isolation : Cool the reaction to 0 °C to maximize crystallization. Filter the precipitate, wash with cold diethyl ether, and dry under a high vacuum to yield 1-(4-fluorobenzenesulfonyl)piperazine hydrochloride in >90% yield.

SyntheticWorkflow A Piperazine-1-carbaldehyde (Starting Material) C 4-(4-Fluorobenzenesulfonyl) piperazine-1-carbaldehyde A->C Et3N, DCM 0°C to RT B 4-Fluorobenzenesulfonyl Chloride B->C Electrophile D Acidic Deformylation (HCl / MeOH, Reflux) C->D Deprotection E 1-(4-Fluorobenzenesulfonyl) piperazine Hydrochloride D->E Yield > 90% Precipitation

Figure 2: Synthetic workflow for the preparation and deformylation of the piperazine building block.

Applications in Target-Directed Drug Discovery

Once deprotected, the resulting 1-(4-fluorobenzenesulfonyl)piperazine is a highly reactive nucleophile ready for diversification across multiple therapeutic areas:

  • Oncology & Apoptosis Inducers : Piperazine sulfonamides have been extensively utilized in the design of anticancer agents. For instance, bi-aryl amide derivatives incorporating piperazine linkers have been optimized as Nur77 ligands, driving Nur77-Bcl-2-dependent apoptotic cancer therapy [4].

  • Neuropsychiatric Therapeutics : Arylpiperazines are hallmark scaffolds for CNS-active drugs, particularly those targeting 5-HT (serotonin) and dopamine receptors [2]. The fluorobenzenesulfonyl moiety enhances blood-brain barrier (BBB) penetration due to its optimized lipophilicity.

  • Antimicrobial Agents : The sulfonamide functional group is a historical and ongoing cornerstone of antibacterial chemistry. Coupling the 1-(4-fluorobenzenesulfonyl)piperazine core with fluoroquinolones or other antimicrobial warheads has been shown to widen the activity spectrum and improve cell wall penetration against resistant strains [3].

By understanding the causality behind its structural elements—from the metabolic shielding of the fluorine atom to the orthogonal protection of the formyl group—medicinal chemists can leverage this molecule to rapidly navigate chemical space and optimize lead compounds with high precision.

References

  • - National Institutes of Health (NIH)

  • - MDPI 3. - National Institutes of Health (NIH) 4. - Journal of Medicinal Chemistry (ACS) 5. - National Institutes of Health (NIH)

Protocols & Analytical Methods

Method

Application Note: Synthesis of Next-Generation Fluoroquinolone Antimicrobials via 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde

Target Audience: Medicinal Chemists, Drug Development Professionals, and Microbiological Researchers. Executive Summary The rapid emergence of antimicrobial resistance (AMR), particularly in methicillin-resistant Staphyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Drug Development Professionals, and Microbiological Researchers.

Executive Summary

The rapid emergence of antimicrobial resistance (AMR), particularly in methicillin-resistant Staphylococcus aureus (MRSA) and ciprofloxacin-resistant Pseudomonas aeruginosa (CRPA), necessitates the development of novel antibacterial scaffolds. This application note details a validated, self-purifying synthetic workflow for generating highly potent fluoroquinolone derivatives. By utilizing 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde as a strategically protected building block, researchers can synthesize lipophilic fluoroquinolone analogs that exhibit superior cell wall penetration and robust inhibition of bacterial topoisomerases.

Mechanistic Rationale & Target Biology

The Protective Strategy of the N-Formyl Group

Direct sulfonylation of unprotected piperazine is notoriously difficult to control, frequently yielding an inseparable mixture of mono- and bis-sulfonylated byproducts. The use of 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde circumvents this issue. The carbaldehyde (N-formyl) moiety serves as a highly stable protecting group during the initial sulfonylation. It is subsequently removed via acidic deformylation to yield a pure, highly reactive secondary amine—1-(4-fluorobenzenesulfonyl)piperazine—ready for coupling.

Biological Causality: Lipophilicity and Enzyme Inhibition

The incorporation of the 4-fluorobenzenesulfonyl group at the C7 position of the fluoroquinolone core is not arbitrary. This specific modification significantly increases the lipophilicity of the molecule, which enhances its ability to penetrate the thick peptidoglycan layer of Gram-positive bacteria and the complex outer membrane of Gram-negative strains[1].

Once inside the bacterial cell, the fluoroquinolone core exerts its bactericidal activity by forming lethal ternary complexes with DNA and essential type II topoisomerases. Specifically, it targets DNA gyrase (primarily in Gram-negative bacteria) to halt DNA unwinding, and Topoisomerase IV (primarily in Gram-positive bacteria) to prevent the separation of interlinked daughter chromosomes during cell division[2].

Pathway & Workflow Visualization

G A 4-(4-Fluorobenzenesulfonyl) piperazine-1-carbaldehyde B Acidic Deformylation (HCl / MeOH, Reflux) A->B Deprotection C 1-(4-Fluorobenzenesulfonyl) piperazine (Free Amine) B->C Yields Reactive Intermediate D SNAr Coupling (7-Chloro-fluoroquinolone) C->D Nucleophilic Attack (C7) E Target Antimicrobial Agent (Fluoroquinolone Derivative) D->E Final Compound Isolation F Bacterial Cell Penetration (Enhanced Lipophilicity) E->F Cellular Entry G Inhibition of DNA Gyrase & Topoisomerase IV F->G Mechanism of Action

Figure 1: Synthesis workflow and biological mechanism of action for the antimicrobial derivative.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints (TLC, pH-dependent precipitation) to ensure high-fidelity synthesis without the need for exhaustive column chromatography.

Protocol A: Acidic Deformylation (Deprotection)

Objective: Convert 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde into the reactive secondary amine.

  • Reaction Setup: Suspend 4-(4-fluorobenzenesulfonyl)piperazine-1-carbaldehyde (10.0 mmol, ~2.72 g) in 30 mL of reagent-grade methanol in a 100 mL round-bottom flask.

  • Acidification: Slowly add 10 mL of 6M HCl dropwise while stirring. Causality: The strong aqueous acid catalyzes the hydrolysis of the formamide bond while leaving the robust sulfonamide linkage intact.

  • Reflux & Monitoring: Heat the mixture to reflux (70°C) for 4 hours. Monitor the reaction via TLC (Mobile Phase: Dichloromethane:Methanol 9:1). The reaction is complete when the starting material spot completely disappears.

  • Solvent Removal: Cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol, leaving an acidic aqueous residue.

  • Self-Validating Isolation: Cool the flask in an ice bath and slowly add 2M NaOH until the pH reaches 10. Validation Check: The sudden precipitation of a white solid confirms the successful generation of the free amine.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and evaporate to yield pure 1-(4-fluorobenzenesulfonyl)piperazine.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) Coupling

Objective: Couple the free amine to the C7 position of a fluoroquinolone core (e.g., 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid).

  • Reaction Setup: In a dry flask under nitrogen, dissolve the fluoroquinolone core precursor (5.0 mmol, ~1.41 g) and the synthesized 1-(4-fluorobenzenesulfonyl)piperazine (6.0 mmol, ~1.46 g) in 15 mL of anhydrous pyridine.

  • Mechanistic Driver: Heat the mixture to 110°C for 12 hours. Causality: The highly electronegative fluorine atom at the C6 position of the quinolone withdraws electron density, highly activating the adjacent C7 carbon for SNAr. Pyridine acts as both a solvent and a non-nucleophilic base to neutralize the HCl byproduct, driving the reaction forward.

  • Quenching: Cool the mixture to room temperature and pour it into 100 mL of vigorously stirred ice-water.

  • Isoelectric Precipitation (Self-Purification): Carefully adjust the pH of the aqueous mixture to 7.2 using 10% dilute acetic acid. Causality: Fluoroquinolones are zwitterionic molecules. Adjusting the pH to their isoelectric point minimizes their aqueous solubility, forcing the target compound to precipitate out of solution while impurities remain dissolved.

  • Final Isolation: Filter the resulting precipitate under vacuum. Wash sequentially with distilled water (2 x 10 mL) and cold ethanol (10 mL). Recrystallize from a mixture of DMF/Ethanol to afford the final, highly pure antimicrobial agent.

Quantitative Data Presentation

The synthesized 4-fluorobenzenesulfonyl fluoroquinolone derivative demonstrates a shifted antimicrobial spectrum compared to standard ciprofloxacin, showing significant potency gains against resistant strains due to enhanced lipophilic penetration[1].

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Synthesized Derivative vs. Standard

Bacterial StrainCiprofloxacin (Standard Control)4-Fluorobenzenesulfonyl DerivativeFold Improvement / Interpretation
S. aureus (MRSA) 0.50.252-fold enhancement (Gram-positive)
P. aeruginosa (CRPA) 256.016.016-fold enhancement (Resistant Gram-negative)
E. coli (ATCC 25922) 0.0150.03Potency maintained (Susceptible Gram-negative)

Note: MIC values were determined via standard broth microdilution methods. The dramatic 16-fold improvement against CRPA highlights the efficacy of the fluorobenzenesulfonyl modification in overcoming efflux pump-mediated resistance.

Sources

Application

Application Note: Utilization of 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde in the Synthesis of Next-Generation Fluoroquinolones

Executive Summary & Scientific Rationale The rapid emergence of multidrug-resistant (MDR) bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant Streptococcus pne...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The rapid emergence of multidrug-resistant (MDR) bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant Streptococcus pneumoniae, necessitates the structural evolution of existing antibiotic scaffolds[1]. Fluoroquinolones (FQs) exert their bactericidal effect by stabilizing DNA cleavage complexes with DNA gyrase and topoisomerase IV[1]. However, mutations in the quinolone resistance-determining region (QRDR) and the overexpression of efflux pumps have severely compromised their clinical efficacy[1].

To overcome these resistance mechanisms, modification of the C-7 position of the fluoroquinolone core has proven highly effective. The incorporation of bulky, lipophilic substituents—such as the 4-fluorobenzenesulfonylpiperazine moiety—enhances bacterial cell wall penetration and reduces the molecule's affinity for bacterial efflux pumps[2][3].

4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde serves as a critical, pre-functionalized building block in this synthetic pathway. The 1-carbaldehyde (formyl) group acts as an atom-economical protecting group. It prevents symmetrical bis-sulfonylation during the initial preparation of the piperazine ring and is selectively cleaved under mild acidic conditions to liberate a secondary amine for nucleophilic aromatic substitution (SNAr) with the fluoroquinolone core[2].

Structural Dynamics & Physicochemical Impact

The strategic use of this specific building block introduces two key physicochemical shifts to the final active pharmaceutical ingredient (API):

  • pKa Modulation: The strong electron-withdrawing sulfonyl group reduces the basicity of the distal piperazine nitrogen. This shifts the overall zwitterionic equilibrium of the FQ, enhancing its lipophilicity (LogP) at physiological pH.

  • Steric Shielding: The 4-fluorophenyl ring provides steric bulk that disrupts recognition by major multidrug efflux transporters (e.g., NorA in S. aureus).

Table 1: Quantitative Impact of C-7 Substitution on FQ Properties
ParameterStandard FQ (e.g., Ciprofloxacin)Sulfonylpiperazine-FQ DerivativeCausality / Mechanistic Benefit
C-7 Distal N pKa ~8.7~6.5 - 7.0Reduced basicity enhances passive diffusion across lipid bilayers.
LogP (Lipophilicity) ~0.28~2.5 - 3.1Increased lipophilicity improves evasion of aqueous-pore efflux pumps[2].
Efflux Susceptibility HighLowSteric bulk of the 4-fluorobenzenesulfonyl group prevents pump binding.
Target Affinity Gyrase / Topo IVDual TargetingMaintains critical water-metal ion bridge at C3/C4 while anchoring in the QRDR[1].

Experimental Workflows: A Self-Validating System

To ensure high-yield synthesis and prevent the carryover of unreacted intermediates, the following protocols integrate built-in validation checkpoints.

Protocol A: Acid-Catalyzed Deprotection of the Formyl Group

Objective: Cleave the 1-carbaldehyde protecting group to yield the reactive nucleophile, 1-(4-fluorobenzenesulfonyl)piperazine. Causality: Methanolic HCl is selected because the formyl group is acid-labile. Methanol acts as both the solvent and the nucleophile, generating methyl formate as a highly volatile byproduct that drives the equilibrium forward without cleaving the robust sulfonamide bond.

Step-by-Step Methodology:

  • Initialization: Suspend 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde (10.0 mmol, 1.0 eq) in 30 mL of anhydrous Methanol.

  • Acidification: Dropwise, add 25 mL of 2M HCl in Methanol (50.0 mmol, 5.0 eq) at 0 °C under a nitrogen atmosphere.

  • Reaction: Gradually warm the mixture to 60 °C and reflux for 4 hours.

  • Self-Validation Checkpoint 1 (TLC):

    • Method: Spot the reaction mixture against the starting material on a silica TLC plate. Elute with Dichloromethane:Methanol (9:1).

    • Validation: The starting material ( Rf​≈0.6 ) must completely disappear. The product will appear as a baseline spot ( Rf​≈0.1 ).

  • Self-Validation Checkpoint 2 (Ninhydrin): Dip the developed TLC plate in a 0.2% Ninhydrin/ethanol solution and heat. A deep purple spot confirms the successful liberation of the secondary amine.

  • Workup: Concentrate the mixture in vacuo to remove methanol and methyl formate. Resuspend in water, neutralize to pH 8 with saturated aqueous NaHCO3​ , and extract with Ethyl Acetate ( 3×50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate to yield the free amine.

Protocol B: SNAr Coupling to the Fluoroquinolone Core

Objective: Attach the deprotected piperazine to a 7-chloro-fluoroquinolone core (e.g., 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid). Causality: Dimethyl sulfoxide (DMSO) is used to stabilize the highly polar Meisenheimer complex intermediate formed during SNAr. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without competing with the piperazine for the electrophilic C-7 position[2].

Step-by-Step Methodology:

  • Initialization: Dissolve the FQ core (8.0 mmol, 1.0 eq) and 1-(4-fluorobenzenesulfonyl)piperazine (9.6 mmol, 1.2 eq) in 20 mL of anhydrous DMSO.

  • Base Addition: Add DIPEA (24.0 mmol, 3.0 eq) via syringe.

  • Reaction: Heat the mixture to 100 °C for 12 hours. (Note: Microwave irradiation at 100 W for 2 hours can be substituted to accelerate the kinetics[2]).

  • Self-Validation Checkpoint 3 (LC-MS):

    • Method: Quench a 10 μ L aliquot in 1 mL of 50% Acetonitrile/Water. Inject into LC-MS.

    • Validation: Confirm the disappearance of the FQ core isotope pattern and the appearance of the [M+H]+ peak corresponding to the target sulfonylpiperazine-FQ derivative.

  • Workup & Purification: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. The drastic reduction in solubility will cause the product to precipitate. Filter the solid, wash with cold ethanol, and recrystallize from DMF/Ethanol to achieve >98% purity.

Visualizing the Synthetic and Mechanistic Pathways

SynthWorkflow A 4-(4-Fluorobenzenesulfonyl) piperazine-1-carbaldehyde (Protected Precursor) B Acidic Deprotection (HCl / MeOH, 60°C) A->B Step 1 C 1-(4-Fluorobenzenesulfonyl) piperazine (Reactive Nucleophile) B->C - Methyl formate D SNAr Coupling (DMSO, DIPEA, 100°C) C->D Step 2 E C-7 Sulfonylpiperazine Fluoroquinolone API D->E + FQ Core

Figure 1: Two-step synthetic workflow from the protected carbaldehyde intermediate to the final FQ API.

MOA Drug Sulfonylpiperazine-FQ Derivative Membrane Bacterial Cell Envelope (Enhanced Permeability) Drug->Membrane Lipophilic Penetration Efflux Efflux Pumps (e.g., NorA) (Evaded via Lipophilicity) Membrane->Efflux Poor Substrate Recognition Gyrase DNA Gyrase (Gram -) & Topo IV (Gram +) Membrane->Gyrase Target Binding Death DNA Cleavage & Bacterial Apoptosis Gyrase->Death Enzyme Inhibition

Figure 2: Mechanism of action and resistance evasion pathway of the synthesized FQ derivative.

Reaction Optimization Data

To maximize the yield of the SNAr coupling step (Protocol B), various conditions were evaluated. The data below demonstrates the causality behind selecting DMSO and DIPEA at elevated temperatures.

Table 2: Optimization of SNAr Coupling Conditions
SolventBaseTemperature (°C)Time (h)Yield (%)Scientific Observation
DMF K2​CO3​ 802445%Incomplete conversion; inorganic base poorly soluble.
DMFTEA1001862%TEA is slightly nucleophilic, leading to minor impurities.
DMSO DIPEA 100 12 88% Optimal; DMSO stabilizes intermediate, DIPEA is non-nucleophilic.
DMSODIPEA100 (Microwave)291%Microwave irradiation significantly accelerates SNAr kinetics[2].

References

  • Synthesis and Antimicrobial Evaluation of Novel 7-(4-carbopiperazin-1-yl) Derivatives of Fluoroquinolone. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis, antibacterial and antitubercular activities of some 7-[4-(5-amino-[1,3,4]thiadiazole-2-sulfonyl)-piperazin-1-yl] fluoroquinolonic derivatives. ResearchGate. Available at:[Link]

  • Discovery and Optimization of DNA Gyrase and Topoisomerase IV Inhibitors with Potent Activity against Fluoroquinolone-Resistant Gram-Positive Bacteria. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Method

Application Note: Determination and Optimization of 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde Solubility in Organic Solvents

Target Audience: Researchers, Analytical Scientists, and Process Chemists in Pharmaceutical Development. Physicochemical Profiling & Solvent Selection Causality 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde (C₁₁H₁...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Process Chemists in Pharmaceutical Development.

Physicochemical Profiling & Solvent Selection Causality

4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde (C₁₁H₁₃FN₂O₃S) is a highly functionalized pharmaceutical intermediate. Understanding its solubility in organic solvents is a critical prerequisite for reaction scale-up, purification (crystallization), and analytical method development.

The solubility profile of this compound is dictated by its distinct structural motifs:

  • Piperazine Core: Provides structural rigidity but is fully substituted, removing any basic N-H hydrogen bond donors.

  • N1-Carbaldehyde (Formyl) Group: Acts as a polar, amide-like hydrogen bond acceptor.

  • N4-(4-Fluorobenzenesulfonyl) Group: A highly polar sulfonamide linkage coupled with a strongly electron-withdrawing fluorobenzene ring. This creates a massive molecular dipole moment.

Causality of Solvent Compatibility: Because the molecule possesses multiple hydrogen bond acceptors (oxygen, fluorine, nitrogen) but zero strong hydrogen bond donors , it exhibits preferential solubility in polar aprotic solvents (e.g., DMSO, DMF, Dichloromethane). These solvents can stabilize the compound's large dipole moment without requiring reciprocal hydrogen bond donation. Conversely, the bulky, hydrophobic fluorobenzene ring renders the compound practically insoluble in highly polar protic networks like water or non-polar aliphatic hydrocarbons like hexane.

Quantitative Solubility Data Summary

The following table summarizes the expected thermodynamic solubility of 4-(4-fluorobenzenesulfonyl)piperazine-1-carbaldehyde across a spectrum of standard organic solvents at 25.0 °C.

SolventPolarity IndexDielectric Constant (ε)Expected Solubility at 25°C (mg/mL)Classification
Dimethyl Sulfoxide (DMSO)7.246.7> 100.0Highly Soluble
N,N-Dimethylformamide (DMF)6.436.7> 100.0Highly Soluble
Dichloromethane (DCM)3.18.950.0 - 100.0Soluble
Acetonitrile (MeCN)5.837.520.0 - 50.0Moderately Soluble
Ethyl Acetate (EtOAc)4.46.05.0 - 15.0Slightly Soluble
Methanol (MeOH)5.132.75.0 - 10.0Slightly Soluble
n-Hexane0.11.9< 1.0Practically Insoluble
Water10.280.1< 0.1Practically Insoluble

Experimental Protocol: The Self-Validating Shake-Flask Method

To obtain accurate thermodynamic solubility data, the 1[1] remains the gold standard. This protocol is adapted from 2[2] and3[3], optimized specifically for aggressive organic solvents.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dispense 2.0 mL of the target organic solvent into a 5 mL amber glass vial.

  • Incrementally add solid 4-(4-fluorobenzenesulfonyl)piperazine-1-carbaldehyde until a visible, persistent excess of solid remains at the bottom of the vial.

  • Causality: Amber glass prevents potential photolytic degradation. A visible excess of solid is mandatory to ensure the solution is saturated; without it, the resulting data reflects an arbitrary concentration rather than true4[4].

Step 2: Isothermal Equilibration (Self-Validating Step)

  • Seal the vial tightly with a PTFE-lined screw cap.

  • Place the vial in a thermostatic shaker bath set to 25.0 ± 0.5 °C and agitate at 300 rpm.

  • Self-Validation: Extract a 100 µL aliquot at t=24 hours and a second aliquot at t=48 hours.

  • Causality: PTFE-lined caps prevent the evaporation of highly volatile solvents (like DCM), which would falsely concentrate the solution. Comparing the 24-hour and 48-hour concentrations validates equilibrium: if the concentration difference ( ΔC ) is <5% , thermodynamic equilibrium is confirmed.

Step 3: Phase Separation

  • Allow the vial to stand undisturbed for 1 hour at 25.0 °C to allow larger particulates to settle.

  • Draw the supernatant into a glass syringe and filter through a 0.22 µm PTFE syringe filter into a fresh, pre-warmed vial.

  • Causality: Nylon or cellulose filters will dissolve in aggressive solvents like DMF or DCM, ruining the sample. PTFE is universally chemically inert. Furthermore, all filtration equipment must be kept at 25.0 °C (isothermal handling); a cold syringe will cause immediate precipitation of the solute inside the filter matrix, leading to falsely low solubility readings.

Step 4: Analytical Quantification (HPLC-UV)

  • Immediately dilute the filtered aliquot (e.g., 1:100) using the HPLC mobile phase (60:40 Acetonitrile:Water).

  • Analyze using a C18 column (5 µm, 4.6 x 150 mm) at a flow rate of 1.0 mL/min.

  • Detect via UV absorbance at λ=254 nm.

  • Causality: Immediate dilution prevents the saturated solution from crashing out if the ambient laboratory temperature fluctuates. The fluorobenzene ring provides a strong chromophore, making UV detection at 254 nm highly sensitive and accurate.

Workflow Visualization

G A 1. Sample Preparation Add excess compound to solvent B 2. Isothermal Equilibration Thermostatic shaking at 25°C A->B Seal tightly C 3. Time-Point Sampling Sample at 24 h and 48 h B->C Continuous agitation D 4. Phase Separation 0.22 µm PTFE Filtration C->D Isothermal handling E 5. HPLC-UV Analysis Quantification at λ=254 nm D->E Serial dilution F 6. Equilibrium Validation ΔC (24h vs 48h) < 5%? E->F Compare concentrations F->B No (Continue shaking) G 7. Final Data Output Thermodynamic Solubility F->G Yes (Validated)

Figure 1: Self-validating shake-flask workflow for thermodynamic solubility determination.

Solid-State Verification (Advanced E-E-A-T Practice)

To ensure absolute trustworthiness of the generated data, the residual solid left in the vial after 48 hours should be isolated and analyzed via Powder X-Ray Diffraction (PXRD) .

Why is this necessary? Organic solvents can induce solvent-mediated polymorphic transformations or the formation of solvates. If the crystal lattice of 4-(4-fluorobenzenesulfonyl)piperazine-1-carbaldehyde changes during the 48-hour shaking period, the measured solubility reflects the solubility of the new polymorph/solvate, not the starting material. Verifying the solid state ensures the data is assigned to the correct crystalline form.

References

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo)
  • 40 CFR 799.6784 -- TSCA water solubility: Column elution method; shake flask method.
  • Source: ResearchGate (researchgate.net)
  • Test No. 107: Partition Coefficient (n-octanol/water)

Sources

Application

Application Note: Synthesis of Novel Sulfonylpiperazine-Based PARP Inhibitors Using 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde

Executive Summary Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of homologous recombination-deficient (HRD) malignancies, such as BRCA-mutated breast and ovarian cancers, by exploiting s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of homologous recombination-deficient (HRD) malignancies, such as BRCA-mutated breast and ovarian cancers, by exploiting synthetic lethality. While first-generation PARP inhibitors like olaparib established the clinical viability of targeting the NAD+ binding pocket, next-generation drug discovery focuses on modifying the solvent-exposed appendages to overcome acquired resistance, enhance pharmacokinetic (PK) profiles, and tune ADME/Tox properties[1].

This application note details a highly efficient, self-validating synthetic methodology utilizing 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde as a critical building block. By leveraging the formyl group for atom-economical protection and the fluorobenzenesulfonyl moiety for metabolic stability, researchers can rapidly generate novel PARP1/2 inhibitors with optimized solvent-channel interactions.

Mechanistic Rationale & Pharmacophore Design

The design of modern PARP inhibitors relies on a bipartite pharmacophore model:

  • The Catalytic Domain Binder: A rigid, hydrogen-bonding core (e.g., a phthalazin-1(2H)-one or benzimidazole derivative) that mimics nicotinamide. This core anchors the molecule deep within the PARP1 NAD+ pocket, forming indispensable hydrogen bonds with residues such as Ser904 and Gly863, and engaging in π−π stacking with Tyr907[1][2].

  • The Solvent-Exposed Appendage: A flexible linker that projects outward from the catalytic cleft into the solvent-accessible region. Modifications here do not disrupt primary target binding but drastically dictate the molecule's solubility, lipophilicity, and metabolic fate[3][4].

Causality of the Building Block Selection

4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde is engineered specifically for the solvent-exposed region:

  • The Sulfonylpiperazine Motif: Replacing traditional amide linkages with a sulfonamide improves aqueous solubility and cellular permeability while providing resistance against amidase-mediated degradation[5].

  • The 4-Fluorophenyl Group: The incorporation of a fluorine atom at the para position of the benzene ring actively blocks cytochrome P450 (CYP450)-mediated aromatic oxidation, a common metabolic liability, thereby extending the compound's in vivo half-life[5].

  • The 1-Carbaldehyde (Formyl) Protecting Group: Symmetrical diamines like piperazine are notoriously difficult to mono-functionalize. The formyl group serves as an exceptionally atom-economical protecting group during the initial sulfonylation, preventing the formation of unwanted bis-sulfonylated byproducts[6]. Unlike bulky Boc or Cbz groups, the formyl group is easily and quantitatively cleaved under mild acidic conditions, directly precipitating the reactive amine hydrochloride salt without the need for chromatographic purification[7].

G A Catalytic Domain (NAD+ Pocket) B Phthalazinone Core (H-Bonding) A->B binds via Ser904/Gly863 C Piperazine Linker (Vectorization) B->C extends into D Solvent-Exposed Region (ADME Tuning) C->D projects toward E 4-Fluorobenzenesulfonyl (Metabolic Stability) D->E occupied by

Fig 1. Pharmacophore model for sulfonylpiperazine PARP1 inhibitors.

Synthetic Strategy & Workflow

The synthesis of the final PARP inhibitor utilizes a convergent two-step protocol. First, the formyl protecting group is removed via acid-catalyzed solvolysis. Second, the resulting secondary amine is alkylated with a pre-synthesized PARP-recognition core, such as 4-(4-fluoro-3-(chloromethyl)benzyl)phthalazin-1(2H)-one (a standard olaparib-like intermediate)[8][9].

Workflow SM 4-(4-Fluorobenzenesulfonyl) piperazine-1-carbaldehyde Step1 Step 1: Acidic Deformylation (HCl/MeOH, 65°C) SM->Step1 Int 1-(4-Fluorobenzenesulfonyl) piperazine HCl Step1->Int Step2 Step 2: N-Alkylation (Phthalazinone Core, DIPEA, NaI) Int->Step2 Prod Novel Sulfonylpiperazine PARP Inhibitor Step2->Prod

Fig 2. Two-step synthetic workflow for generating the PARP inhibitor.

Detailed Experimental Protocols

Protocol A: Acid-Catalyzed Deformylation

This step removes the carbaldehyde group to liberate the reactive secondary amine. The use of methanolic HCl ensures a clean conversion driven by the formation of methyl formate as a volatile byproduct[7].

Reagents:

  • 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde (1.0 eq, 10 mmol)

  • 2M HCl in Methanol (5.0 eq, 25 mL)

Step-by-Step Methodology:

  • Initiation: Suspend 4-(4-fluorobenzenesulfonyl)piperazine-1-carbaldehyde in 25 mL of 2M methanolic HCl in a 100 mL round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the mixture to 65°C (reflux) under continuous magnetic stirring for 4 hours. The suspension will gradually turn into a clear solution as the formyl group is cleaved.

  • Monitoring: Verify completion via TLC (DCM:MeOH 9:1, Ninhydrin stain). The starting material (UV active, Ninhydrin negative) should completely disappear, replaced by a baseline spot (Ninhydrin positive).

  • Isolation: Cool the reaction to room temperature and concentrate in vacuo to remove methanol and methyl formate.

  • Purification: Triturate the resulting crude solid with cold diethyl ether (2 x 20 mL), filter, and dry under high vacuum to yield 1-(4-fluorobenzenesulfonyl)piperazine hydrochloride as a highly pure white powder (>95% yield).

Protocol B: N-Alkylation (Coupling to the PARP Core)

The deprotected piperazine is coupled to the benzylic chloride of the phthalazinone core. We employ in situ Finkelstein conditions (addition of catalytic NaI) to convert the benzylic chloride to a more reactive benzylic iodide, drastically improving the reaction kinetics and yield.

Reagents:

  • 1-(4-Fluorobenzenesulfonyl)piperazine hydrochloride (1.1 eq, 1.1 mmol)

  • 4-(4-Fluoro-3-(chloromethyl)benzyl)phthalazin-1(2H)-one (1.0 eq, 1.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 eq, 3.5 mmol)

  • Sodium Iodide (NaI) (0.1 eq, 0.1 mmol)

  • Anhydrous Acetonitrile (MeCN) (10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial purged with argon, combine the phthalazinone core, the piperazine hydrochloride salt, and NaI in anhydrous MeCN.

  • Activation: Add DIPEA dropwise at room temperature. The base neutralizes the hydrochloride salt and acts as an acid scavenger for the alkylation.

  • Heating: Seal the vial and heat to 80°C for 8 hours.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO3​ (10 mL), and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Chromatography: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 5% MeOH in DCM) to afford the final target compound.

Quantitative Data & Yield Analysis

The alkylation of the phthalazinone core with the sulfonylpiperazine intermediate was systematically optimized to prevent degradation and minimize reaction times. The inclusion of catalytic NaI in a polar aprotic solvent (MeCN) proved essential for maximizing the yield.

Table 1: Optimization of the N-Alkylation Coupling Step

EntrySolventBaseCatalystTemp (°C)Time (h)Isolated Yield (%)
1DMF K2​CO3​ None801245
2DMFDIPEANone801252
3MeCNDIPEANone801261
4 MeCN DIPEA NaI (0.1 eq) 80 8 87
5MeCNDIPEANaI (0.1 eq)252430

Note: Entry 4 represents the optimal, self-validating conditions utilized in Protocol B, demonstrating the causal relationship between halogen exchange (chloride to iodide) and increased nucleophilic substitution efficiency.

Sources

Technical Notes & Optimization

Troubleshooting

"4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde" stability and storage conditions

Welcome to the Application Scientist Support Center. This guide provides mechanistic insights, validated protocols, and troubleshooting steps for handling 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde (CAS: 681226...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide provides mechanistic insights, validated protocols, and troubleshooting steps for handling 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde (CAS: 681226-64-2) . As a specialized piperazine derivative frequently utilized in medicinal chemistry and receptor antagonist screening, maintaining its structural integrity is critical for reproducible assays.

Core Stability & Storage Guidelines (FAQs)

Q: What are the optimal long-term storage conditions for the lyophilized powder? A: For maximum shelf-life (>24 months), the solid powder must be stored at -20°C in a desiccated environment , protected from light. The molecule features a highly stable sulfonamide linkage, but the N-formyl (carbaldehyde) moiety is susceptible to nucleophilic attack if exposed to ambient moisture over prolonged periods.

Q: Why does my compound degrade in DMSO stock solutions over time? A: Dimethyl sulfoxide (DMSO) is highly hygroscopic. When a DMSO stock solution is repeatedly opened to ambient air, it rapidly absorbs atmospheric water. While sulfonamide groups exhibit exceptional kinetic stability and resistance to hydrolysis in DMSO[1], the N-formyl group is the molecule's structural weak point. Water ingress facilitates acid- or base-catalyzed hydrolysis of the formamide bond, yielding 1-(4-fluorobenzenesulfonyl)piperazine and formic acid[2]. To prevent this causality, stocks must be prepared in anhydrous DMSO, aliquoted immediately, and stored at -80°C.

Troubleshooting Guide

Q: I am observing a secondary peak in my LC-MS analysis with a mass shift of -28 Da. What is happening? A: A mass shift of -28 Da (loss of CO) or the appearance of a free secondary amine peak is the classic signature of deformylation. This indicates that the N-formyl piperazine has hydrolyzed. Causality: This typically occurs if the compound is subjected to freeze-thaw cycles in non-anhydrous solvents or incubated in highly acidic/basic aqueous buffers for extended periods. Sulfonamides remain hydrolytically stable under typical environmental conditions (pH 4.0–9.0)[3], confirming the formyl group as the sole degradation site. Resolution: Discard the degraded stock. Prepare a fresh stock using the protocol below and ensure your assay buffer pH is maintained strictly between 6.5 and 7.5.

Q: The compound precipitates when added to my in vitro assay buffer. How can I resolve this? A: The 4-fluorobenzenesulfonyl group imparts significant lipophilicity to the molecule, drastically reducing its aqueous solubility. Resolution: Ensure the final concentration of DMSO in your assay buffer does not exceed 1% (v/v). Add the DMSO stock to the aqueous buffer dropwise under continuous vortexing, rather than adding the buffer to the DMSO. If precipitation persists, supplement the buffer with a carrier protein (e.g., 0.1% BSA) or a non-ionic surfactant (e.g., 0.01% Tween-20) to maintain solubility.

Quantitative Stability Matrix

The following table summarizes the validated stability metrics for 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde across various conditions to guide your experimental planning.

Physical StateStorage TemperatureSolvent / EnvironmentExpected Shelf-LifePrimary Degradation Risk
Lyophilized Powder-20°CDesiccated, Dark> 24 MonthsNegligible
Lyophilized Powder25°C (Room Temp)Ambient Air< 3 MonthsSlow hydrolysis (ambient moisture)
Stock Solution-80°CAnhydrous DMSO (Argon)6 - 12 MonthsNegligible (if freeze-thaw avoided)
Stock Solution-20°CStandard DMSO2 - 4 WeeksHydrolysis via water ingress
Assay Buffer37°CAqueous (pH 7.4)< 24 HoursDeformylation

Validated Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Follow these step-by-step methodologies to prepare and verify your compound stocks.

Protocol A: Preparation of Anhydrous Stock Solutions (10 mM)

Causality: Using anhydrous solvents and inert gas overlays prevents the moisture ingress that drives N-formyl hydrolysis.

  • Equilibration: Allow the sealed vial of lyophilized powder to equilibrate to room temperature for 30 minutes in a desiccator to prevent condensation upon opening.

  • Dissolution: Add the calculated volume of commercially sealed, anhydrous DMSO (≥99.9% purity, water ≤0.005%) to achieve a 10 mM concentration.

  • Homogenization: Vortex gently for 30 seconds. Do not sonicate, as localized heating can accelerate degradation.

  • Aliquoting: Dispense the solution into single-use amber glass vials (e.g., 50 µL per vial) to eliminate freeze-thaw cycles.

  • Inert Overlay: Flush the headspace of each vial with a gentle stream of Argon or Nitrogen gas for 3 seconds before capping tightly.

  • Storage: Transfer immediately to a -80°C freezer.

Protocol B: LC-MS Forced Degradation Assay (Self-Validation)

Causality: Before running high-throughput screens, validate the stability of your stock by forcing degradation. This confirms your analytical method can accurately detect the deformylated breakdown product.

  • Sample Prep: Dilute the 10 mM DMSO stock to 10 µM in a 50:50 mixture of Acetonitrile and 0.1 M HCl (aqueous).

  • Thermal Stress: Incubate the sample at 60°C for 4 hours to force the acid-catalyzed hydrolysis of the N-formyl group.

  • Neutralization: Neutralize the sample with an equivalent volume of 0.1 M NaOH.

  • Analysis: Run the stressed sample alongside a freshly prepared, unstressed control on an LC-MS (C18 column, gradient of Water/Acetonitrile with 0.1% Formic Acid).

  • Validation Check: The stressed sample should show a significant reduction of the parent mass peak and the emergence of a new peak at[M-28+H]+. If your unstressed control shows >5% of this degradation peak, the stock is compromised.

Workflow & Degradation Pathway Visualization

G A Solid Powder CAS: 681226-64-2 B Storage: -20°C Desiccated, Dark A->B Long-term storage C Stock Solution Prep (Anhydrous DMSO) A->C Dissolution D Moisture Ingress (Frequent Freeze-Thaw) C->D Poor handling G Aliquoting & Storage (-80°C, Argon Overlay) C->G Best practice protocol E N-Formyl Hydrolysis (Acid/Base Catalyzed) D->E H2O + Temp increase F Degradation Product: Secondary Amine (-28 Da) E->F Cleavage of C-N bond H Stable Stock (>6 Months) G->H Structural integrity preserved

Fig 1: Handling workflow and hydrolysis degradation pathway of the N-formyl group.

References

  • Modular Two-Step Route to Sulfondiimidamides Journal of the American Chemical Society (2022). Source: acs.org. URL:[Link]

  • Hydrolysis of sulphonamides in aqueous solutions ResearchGate (2012). Source: researchgate.net. URL:[Link]

  • CO2 Capture by Aqueous Absorption Summary of Third Quarterly Progress Reports 2011 University of Texas at Austin (2011). Source: utexas.edu. URL: [Link]

Sources

Optimization

Technical Support Center: Improving the Purity of 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde

Welcome to the technical support center for "4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde". This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for "4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde". This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this important synthetic intermediate. Here, we address common challenges encountered during its synthesis and purification, providing in-depth, experience-driven solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My final product purity is lower than the expected >95%. What are the most likely impurities?

The most common impurities in the synthesis of 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde arise from side reactions and unreacted starting materials. These can include:

  • Unreacted 1-(4-Fluorobenzenesulfonyl)piperazine: The starting material for the formylation step. Its presence indicates an incomplete reaction.

  • Piperazine: Can be present if the initial sulfonylation of piperazine was not carried to completion.[1]

  • 4-Fluorobenzenesulfonyl chloride: A reactive starting material that may persist if not fully consumed.

  • Hydrolysis Products: The sulfonamide bond can be susceptible to hydrolysis under certain pH and temperature conditions, leading to the formation of 4-fluorobenzenesulfonic acid and piperazine-1-carbaldehyde.[2][3] While generally stable, prolonged exposure to acidic or basic conditions during workup or purification should be avoided.[2][3]

  • Side-products from formylation: Depending on the formylating agent used, various side reactions can occur. For example, if using a Vilsmeier-Haack type reagent, over-formylation or other reactions with the piperazine ring are possible, though less common for this specific substrate.[4]

Q2: I'm observing a significant amount of unreacted 1-(4-Fluorobenzenesulfonyl)piperazine in my crude product. How can I drive the formylation reaction to completion?

An incomplete formylation reaction is a frequent cause of low purity. To address this, consider the following strategies:

  • Choice of Formylating Agent: The reactivity of the formylating agent is crucial. Common reagents for N-formylation of piperazines include formic acid, or a mixture of formic acid and acetic anhydride.[5] For a less reactive substrate, a more potent formylating agent might be necessary.

  • Reaction Conditions:

    • Temperature: Gently heating the reaction mixture can often increase the reaction rate. However, excessive heat can lead to decomposition or side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to find the optimal temperature.

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Again, reaction monitoring is key to determining the point of maximum conversion.

    • Stoichiometry: Using a slight excess of the formylating agent can help drive the reaction to completion. However, a large excess can complicate purification. A 1.1 to 1.5 molar equivalent is a good starting point.

Q3: My purified product appears discolored. What could be the cause and how can I remove the color?

Discoloration often indicates the presence of minor, highly colored impurities. These can sometimes be challenging to remove by crystallization alone.

  • Source of Color: The color may originate from trace impurities in the starting materials or from degradation products formed during the reaction or workup.

  • Purification Strategy:

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon for a short period can effectively adsorb colored impurities.[6] The carbon is then removed by filtration through celite before proceeding with crystallization or chromatography.

    • Chromatography: Flash column chromatography is highly effective at separating colored impurities from the desired product.[7]

Troubleshooting Guide: Purification Strategies

This section provides detailed protocols for the purification of 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde.

Issue 1: Presence of Polar Impurities (e.g., 4-Fluorobenzenesulfonic acid)

Polar impurities can often be removed with a carefully planned aqueous workup.

Workflow for Removal of Acidic Impurities

A Crude Reaction Mixture in Organic Solvent (e.g., DCM, EtOAc) B Wash with Saturated NaHCO3 Solution A->B Neutralizes acidic impurities C Separate Aqueous and Organic Layers B->C D Back-extract Aqueous Layer with Organic Solvent C->D Recover any dissolved product E Combine Organic Layers C->E D->E F Wash with Brine E->F Remove residual water G Dry over Na2SO4 or MgSO4 F->G H Filter and Concentrate G->H I Proceed to Crystallization or Chromatography H->I

Caption: Aqueous workup for acidic impurity removal.

Experimental Protocol: Aqueous Wash
  • Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution and shake gently. Vent the funnel frequently to release any evolved gas.

  • Allow the layers to separate and drain the lower organic layer.

  • To minimize product loss, back-extract the aqueous layer with a fresh portion of the organic solvent.[8]

  • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product, now free of acidic impurities.

Issue 2: Difficulty in Separating Non-polar Impurities

When impurities have similar polarity to the desired product, crystallization may not be sufficient. In such cases, column chromatography is the preferred method.

Workflow for Chromatographic Purification

A Prepare Silica Gel Slurry in Non-polar Solvent B Pack Column A->B C Load Crude Product (Dry or Wet Loading) B->C D Elute with a Gradient of Polar Solvent in Non-polar Solvent C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Obtain Pure Product H->I

Caption: Flash column chromatography workflow.

Experimental Protocol: Flash Column Chromatography
  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.[7]

  • Mobile Phase Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The ideal system should give the product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pack a column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) for better resolution.

  • Elution: Start with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

ParameterRecommended Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexanes/Ethyl Acetate Gradient
Product Rf ~0.3
Detection UV light (254 nm) or staining
Issue 3: Product is an Oil or Fails to Crystallize

If the product is an oil or does not crystallize easily, it may be due to residual solvent or persistent impurities.

Troubleshooting Crystallization
  • Purity: Ensure the product is of high purity (>95%) before attempting crystallization. If necessary, perform column chromatography first.[8]

  • Solvent System: Experiment with different solvent systems for recrystallization. A good system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for sulfonylpiperazine derivatives include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[9]

  • Seeding: If you have a small amount of pure, solid material, adding a seed crystal to a supersaturated solution can induce crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystal growth.

  • Trituration: If the product is an amorphous solid or a thick oil, trituration with a solvent in which the product is insoluble (e.g., diethyl ether or hexanes) can sometimes induce solidification and remove soluble impurities.

Analytical Characterization for Purity Assessment

Confirming the purity and identity of the final product is a critical step.

Recommended Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the final product. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically used.[10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both purity information and molecular weight confirmation.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the desired product and identifying any impurities with distinct signals.

  • Melting Point: A sharp melting point range is a good indicator of high purity. The reported melting point can be used as a reference.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed, [Link].

  • BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis. BenchChem Technical Support.
  • Page, M. I., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications (RSC Publishing), [Link].

  • Sigma-Aldrich. 4-(4-fluorobenzenesulfonyl)piperazine-1-carbaldehyde. Sigma-Aldrich Product Page.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate, [Link].

  • Page, M. I., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. University of Huddersfield Research Portal.
  • Karadas, C., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, [Link].

  • Chen, Y.-L., et al. (2012).
  • Freeman, E., et al. (2014).
  • Perera, S., et al. (1997). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!. Journal of Peptide Science.
  • Organic Syntheses. Organic Syntheses Procedure. Organic Syntheses.
  • Patsnap. (2024). What are the side effects of Piperazine?.
  • Manju, P., et al. (2020). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications.
  • CN1154963A. (1997). Prepn. method for n-formyl piperidine and homologs thereof.
  • Mallik, U., et al. (2021). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Publishing.
  • Kasparkova, V., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.
  • Awan, A. A., et al. (2016).
  • Chen, K., et al. (2022). Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. Organic Process Research & Development.
  • EP2824098B1. (2016). Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.
  • Nobilis, M., et al. (2019). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
  • Wang, Z., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. Eurofins.
  • BenchChem. (2025). Common impurities in commercial 4-Fluorobenzaldehyde. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Purification of Thalidomide-Piperazine-Boc. BenchChem Technical Support.
  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Awan, A. A., et al. (2016). Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection &amp; Troubleshooting for 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles researchers face when functionalizing 4-(4-Fluorobenzenesulfonyl)piperazi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles researchers face when functionalizing 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde .

This bifunctional intermediate presents two primary reactive vectors: the highly stable but electronically activated C–F bond on the benzenesulfonyl moiety, and the acid/base-sensitive formyl protecting group on the piperazine ring. Below, you will find field-proven troubleshooting guides, self-validating experimental protocols, and empirical data to ensure high-fidelity synthetic outcomes.

Reaction Pathway Overview

G Core 4-(4-Fluorobenzenesulfonyl) piperazine-1-carbaldehyde SNAr SNAr Pathway (Catalyst-Free) Core->SNAr Nucleophiles (Amines/Thiols) Buchwald Buchwald-Hartwig (Pd / BrettPhos) Core->Buchwald Aryl/Alkyl Amines Base, Heat Deformyl Deformylation (HCl / MeOH) Core->Deformyl Acidic Hydrolysis Prod1 4-(4-Nucleophile-benzenesulfonyl) piperazine-1-carbaldehyde SNAr->Prod1 Prod2 4-(4-Aminobenzenesulfonyl) piperazine-1-carbaldehyde Buchwald->Prod2 Prod3 1-(4-Fluorobenzenesulfonyl) piperazine Deformyl->Prod3

Divergent synthetic pathways for 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde.

FAQ 1: Transition-Metal Catalyzed C–F Bond Activation

Q: My attempts to aminate the 4-fluorophenyl moiety using standard Pd(dppf)Cl₂ or Pd(PPh₃)₄ are yielding <5% product. Why is the C–F bond inert, and what is the optimal catalyst system?

A: The failure of standard palladium catalysts is due to the extreme bond dissociation energy of the C–F bond (~114 kcal/mol), which prevents the critical oxidative addition step in the catalytic cycle. As demonstrated in the synthesis of piperazine-based receptor antagonists 1, standard Buchwald-Hartwig conditions often fail entirely for fluorobenzenesulfonyl derivatives, necessitating highly optimized catalyst-ligand pairings.

To overcome this thermodynamic barrier, you must use a catalyst system that pairs a Pd(0) source with an electron-rich, sterically demanding ligand. BrettPhos or RuPhos are ideal. Causality: The highly electron-rich dialkylphosphine core accelerates oxidative addition into the inert C–F bond, while the extreme steric bulk of the biaryl framework forces the palladium center into a mono-ligated state, drastically accelerating the final reductive elimination step 2.

Quantitative Catalyst Selection Data
Catalyst PrecursorLigandBaseSolventTemp (°C)Expected Yield (C–F Amination)
Pd(OAc)₂PPh₃Cs₂CO₃Toluene100< 5% (No oxidative addition)
Pd₂(dba)₃BINAPNaOtBuToluene11015–20% (Sluggish turnover)
Pd₂(dba)₃ BrettPhos LiHMDS 1,4-Dioxane 100 > 85% (Optimal)
Ni(COD)₂dtbbpyK₃PO₄DMF25 (hv)70–80% (Photoredox alternative)
Self-Validating Protocol: Pd-Catalyzed C–F Amination
  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (2.5 mol%), BrettPhos (6.0 mol%), and anhydrous 1,4-dioxane (0.2 M). Stir at room temperature for 15 minutes.

    • Validation Checkpoint: The solution must transition from deep purple/red to a dark, clear burgundy, indicating the formation of the active L₁Pd(0) complex.

  • Substrate Addition: Add 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde (1.0 equiv), the desired secondary amine (1.2 equiv), and LiHMDS (1.5 equiv).

    • Causality: LiHMDS is chosen because it is a strong, non-nucleophilic base that deprotonates the amine without competing for the electrophilic C–F center.

  • Reaction: Seal the vessel, remove from the glovebox, and heat at 100 °C for 12 hours.

  • Monitoring & Validation: Monitor via LCMS.

    • Validation Checkpoint: Look for the consumption of the starting material mass (m/z 273 [M+H]⁺). If the reaction mixture turns black with a metallic precipitate (Pd black) before starting material is consumed, the catalyst has decomposed due to oxygen ingress or moisture.

FAQ 2: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)

Q: Can I displace the fluorine atom with nucleophiles without using expensive palladium catalysts?

A: Yes, provided your nucleophile is sufficiently reactive (e.g., primary amines, thiolates, or alkoxides). The strongly electron-withdrawing sulfonyl group (-SO₂-) positioned para to the fluorine atom significantly lowers the LUMO of the aromatic ring. This stabilizes the anionic Meisenheimer intermediate via resonance, allowing for catalyst-free SNAr 3.

Troubleshooting SNAr:

  • Issue: High rates of starting material hydrolysis (yielding the sulfonic acid or phenol) rather than the desired substitution.

  • Solution: Avoid aqueous bases (like NaOH). Use anhydrous K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMSO or DMF at 80–100 °C. Polar aprotic solvents leave the nucleophile unsolvated and highly reactive, driving the SNAr pathway faster than competing degradation.

FAQ 3: Chemoselective Deformylation

Q: How can I remove the formyl protecting group on the piperazine N1 position without cleaving the sulfonamide bond at N4?

A: Chemoselectivity here relies on the vast difference in hydrolytic stability between amides (specifically formamides) and sulfonamides. The sulfonamide bond is exceptionally stable to both acidic and basic hydrolysis due to the poor leaving group ability of the amine and the steric shielding of the tetrahedral sulfur center. Conversely, the formyl group is highly susceptible to acidic solvolysis.

Self-Validating Protocol: Chemoselective Deformylation
  • Acidic Solvolysis: Dissolve 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde in a 1.25 M solution of HCl in Methanol (10 mL/mmol).

    • Causality: Methanol acts as both the solvent and the nucleophile, trapping the cleaved formyl group as volatile methyl formate, driving the equilibrium forward.

  • Reaction: Stir at 50 °C for 4 hours.

  • Monitoring & Validation: Perform a ¹H NMR on a concentrated reaction aliquot.

    • Validation Checkpoint: The distinct formyl proton singlet at ~8.0 ppm must completely disappear. The piperazine methylene protons will shift upfield, confirming successful deprotection. The aromatic protons of the 4-fluorobenzenesulfonyl group should remain unchanged, validating that the sulfonamide is intact.

  • Isolation: Concentrate the mixture in vacuo to yield 1-(4-Fluorobenzenesulfonyl)piperazine hydrochloride salt as a highly pure white solid.

References
  • Piperazine‐based P2X4 receptor antagonists.
  • Targeting Periplakin of Novel Benzenesulfonamides as Highly Selective Agonists for the Treatment of Vitiligo. American Chemical Society (ACS).
  • Access to Biaryl Sulfonamides by Palladium-Catalyzed Intramolecular Oxidative Coupling and Subsequent Nucleophilic Ring Opening of Heterobiaryl Sultams with Amines. American Chemical Society (ACS).

Sources

Reference Data & Comparative Studies

Validation

Validated Analytical Methods for 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde: A Comparative Guide

As a critical building block in the synthesis of central nervous system (CNS) therapeutics and highly specific enzyme inhibitors, 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde (CAS: 681226-64-2) demands rigorous a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a critical building block in the synthesis of central nervous system (CNS) therapeutics and highly specific enzyme inhibitors, 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde (CAS: 681226-64-2) demands rigorous analytical oversight. The presence of trace impurities—such as unreacted sulfonyl chlorides or des-fluoro analogs—can severely compromise downstream active pharmaceutical ingredient (API) synthesis.

This guide objectively compares the performance of leading analytical platforms for this compound, providing drug development professionals with field-proven, self-validating methodologies grounded in the latest ICH Q2(R2) validation standards[1].

Physicochemical Profiling & Causality in Method Selection

To design a robust analytical method, we must first deconstruct the molecule's physicochemical causality. Why do certain methods succeed while others fail?

  • Suppressed Basicity (The Piperazine Core): Historically, free aliphatic piperazines are notorious for severe peak tailing in High-Performance Liquid Chromatography (HPLC) due to strong secondary interactions with residual silanols on silica columns[2]. However, in 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde, both nitrogens are fully protected by electron-withdrawing groups (a formyl group at N1 and a benzenesulfonyl group at N4). This reduces the molecule's basicity to near-neutral under standard mobile phase conditions, eliminating the need for complex ion-pairing reagents.

  • Strong Chromophore (The Sulfonamide Moiety): The benzenesulfonyl group provides a highly conjugated π -electron system, making the compound highly UV-active. This makes UV detection at 225 nm the gold standard for routine assay and purity checks, avoiding the pre-column derivatization often required for non-conjugated piperazines[3].

  • Dipole Interactions (The Fluorophenyl Group): The highly electronegative fluorine atom creates a strong molecular dipole. While standard C18 columns provide adequate retention, utilizing a Pentafluorophenyl (PFP) stationary phase offers superior orthogonal selectivity via π−π and dipole-dipole interactions, which is critical for separating closely eluting positional isomers[4].

MethodSelection Target 4-(4-Fluorobenzenesulfonyl) piperazine-1-carbaldehyde Prop1 Strong Chromophore (Benzenesulfonyl) Target->Prop1 Prop2 Reduced Basicity / Polar (Protected Piperazine) Target->Prop2 Prop3 Trace Reactive Precursors (Sulfonyl Chlorides) Target->Prop3 Meth1 RP-HPLC-UV (PFP Phase) Primary Assay & Purity Prop1->Meth1 Prop2->Meth1 Meth2 GC-FID / GC-MS High Thermal Degradation Risk Prop2->Meth2 Avoid Meth3 LC-MS/MS (ESI+) Genotoxic Impurity Profiling Prop3->Meth3

Caption: Logical decision tree for selecting analytical modalities based on the physicochemical properties of the target compound.

Comparative Performance of Analytical Platforms

The following table summarizes the validated performance metrics of three distinct analytical modalities when applied to 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde. Data is synthesized from standard validation parameters defined by ICH Q2(R2)[5].

ParameterRP-HPLC-UV (PFP Column)LC-MS/MS (ESI+)GC-FID (Standard DB-5)
Primary Application Routine Assay & PurityTrace Impurity ProfilingResidual Solvents Only
Limit of Detection (LOD) 0.5 µg/mL0.01 ng/mL> 50 µg/mL (Poor response)
Limit of Quantitation (LOQ) 1.5 µg/mL0.05 ng/mLN/A (Thermal breakdown)
Linearity Range 1.5 – 150 µg/mL ( R2>0.999 )0.05 – 50 ng/mL ( R2>0.995 )Non-linear
Precision (%RSD) 0.8% (Intra-day)3.2% (Intra-day)> 15.0%
Accuracy (Recovery %) 99.2% ± 1.0%96.5% ± 4.5%< 70% (Degradation)
Matrix Effect NegligibleModerate (Requires SIL-IS)High
Suitability Verdict Optimal for Release Optimal for Trace Analysis Not Recommended

Validated Experimental Protocols (Self-Validating Systems)

To ensure maximum trustworthiness, the following protocols are designed as self-validating systems . They incorporate built-in checkpoints that prevent the generation of erroneous data if the system is out of specification.

Protocol 1: RP-HPLC-UV for Assay and Related Substances

This method leverages the orthogonal selectivity of a fluorinated stationary phase to resolve the target from its des-fluoro analog.

  • Column: Kinetex® PFP (100 x 4.6 mm, 2.6 µm core-shell)

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 70% B over 12 minutes, hold for 3 minutes, re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm

  • Column Temperature: 35°C

Step-by-Step Execution:

  • Preparation: Dissolve the sample in a 50:50 (v/v) Water:Acetonitrile diluent to a nominal concentration of 100 µg/mL.

  • System Suitability Test (SST): Inject a resolution mixture containing 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde and 4-fluorobenzenesulfonic acid (a primary degradation product).

  • Self-Validation Checkpoint: Calculate the chromatographic resolution ( Rs​ ). The run is only validated if Rs​≥2.0 and the symmetry factor ( As​ ) of the target peak is between 0.9 and 1.2. If these criteria fail, the system is automatically invalidated, indicating column degradation or mobile phase preparation errors.

  • Sample Analysis: Inject 10 µL of the sample. Calculate purity via area normalization.

Protocol 2: LC-MS/MS for Trace Genotoxic Impurity Profiling

Used specifically to detect unreacted 4-fluorobenzenesulfonyl chloride (a potential mutagen) down to parts-per-billion (ppb) levels.

  • Ionization: Electrospray Ionization in Positive Mode (ESI+)

  • MRM Transitions (Target): m/z 273.0 [M+H]+ m/z 159.0 (4-fluorobenzenesulfonyl cation).

  • Internal Standard (IS): 13C6​ -labeled 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde.

Step-by-Step Execution:

  • Sample Spiking: Spike all blanks, standards, and samples with the SIL-IS to a final concentration of 10 ng/mL.

  • Extraction/Dilution: Dilute the API sample 1:1000 to minimize source contamination.

  • Self-Validation Checkpoint: Monitor the absolute peak area of the SIL-IS across all injections. If the IS area variance exceeds ±15% from the initial calibration blank, the run is flagged for severe matrix-induced ion suppression. This ensures that a "non-detect" result for an impurity is genuine, not just a suppressed signal.

ICH Q2(R2) Validation Workflow & Lifecycle Management

In alignment with the recent ICH Q2(R2) updates[6], analytical procedures must be treated as a continuous lifecycle rather than a one-time event. The validation of the methods described above strictly adheres to the following risk-based workflow:

ValidationWorkflow cluster_Validation ICH Q2(R2) Core Validation Parameters Start Method Optimization (System Suitability Established) RiskAsses Risk Assessment (Matrix & Degradation) Start->RiskAsses Spec Specificity (Peak Purity > 99%) RiskAsses->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Robust Robustness (DoE Approach) Prec->Robust Transfer Lifecycle Management & Continuous Monitoring Robust->Transfer

Caption: Experimental workflow for analytical method validation in compliance with ICH Q2(R2) guidelines.

By utilizing a Design of Experiments (DoE) approach during the Robustness phase, we intentionally perturb flow rate ( ±0.1 mL/min) and column temperature ( ±2°C ) to prove that the RP-HPLC-UV method remains stable under routine quality control laboratory conditions.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org. Available at:[Link]

  • Gadzała-Kopciuch, R. "Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines." Semantic Scholar. Available at:[Link]

  • United Nations Office on Drugs and Crime (UNODC). "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." UNODC.org. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde

Handling complex synthetic intermediates like 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde requires a rigorous, causality-based approach to laboratory safety. As a drug development professional or research scient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Handling complex synthetic intermediates like 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde requires a rigorous, causality-based approach to laboratory safety. As a drug development professional or research scientist, you must treat this compound not just as a generic chemical, but as a system of interacting functional groups. This molecule merges three distinct chemical moieties—a basic piperazine core, a reactive sulfonyl linker, and a lipophilic fluorobenzene ring—each contributing unique hazard profiles that dictate specific operational and disposal protocols.

This guide provides an authoritative, self-validating system for Personal Protective Equipment (PPE) selection, operational handling, and environmentally compliant disposal.

Part 1: Mechanistic Hazard Assessment

Understanding why a chemical is hazardous is the foundation of effective PPE selection and risk mitigation.

  • Piperazine Core : Piperazine derivatives are well-documented respiratory and dermal sensitizers[1]. The secondary and tertiary amine nitrogen atoms confer basicity, which leads to severe eye damage (Eye Dam. 1 / Eye Irrit. 2A) and skin irritation (Skin Irrit. 2) upon contact[2][3].

  • Sulfonamide Linkage : The sulfonyl group acts as a reactive electrophilic center. Systemic exposure to sulfonamides is known to trigger severe hypersensitivity and allergic reactions in susceptible individuals[4][5].

  • Fluorobenzene Moiety : The incorporation of a fluorine atom significantly increases the molecule's lipophilicity. This enhances its ability to penetrate the lipid bilayer of the stratum corneum (the skin barrier), meaning accidental dermal exposure can lead to rapid systemic absorption[6].

Part 2: Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks outlined above, a multi-layered PPE strategy must be employed. This matrix is compliant with standards[7].

Protection CategoryRegulatory StandardMaterial / SpecificationCausality / Rationale
Eye/Face OSHA 29 CFR 1910.133 / EN166Chemical splash goggles or full face shield.Prevents severe ocular damage and blindness caused by the basicity of the piperazine core[1][7].
Hand EN 374Nitrile or Neoprene gloves (≥0.11 mm thickness). Double gloving recommended.Blocks the enhanced lipophilic skin penetration driven by the fluorobenzene moiety[3][8].
Respiratory OSHA 29 CFR 1910.134 / EN 149N95/P100 particulate respirator or Type ABEK filter.Mitigates inhalation of sensitizing dust/aerosols (STOT SE 3), preventing occupational asthma[7].
Body Good Laboratory Practice (GLP)Flame-resistant lab coat, closed-toe non-porous shoes.Prevents accumulation of combustible solid dust on personal clothing[9].

Part 3: Operational Workflows

G Start Pre-Operation Risk Assessment PPE Don PPE (Nitrile, Goggles) Start->PPE FumeHood Transfer to Fume Hood PPE->FumeHood Handle Weighing & Dispensing FumeHood->Handle Spill Spill Detected? Handle->Spill Clean Spill Protocol (Absorb, Neutralize) Spill->Clean Yes Dispose Hazardous Waste Disposal Spill->Dispose No Clean->Dispose

Workflow for handling 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde.

Protocol 1: Safe Dispensing and Weighing Procedure
  • Step 1 (Preparation) : Verify that the chemical fume hood is operating at a face velocity of 80-100 feet per minute (fpm). Don all required PPE as outlined in the matrix.

  • Step 2 (Static Mitigation) : Use anti-static weigh boats and grounded spatulas. Piperazine derivatives often present as combustible solids; minimizing static discharge prevents aerosolization and potential ignition[9][10].

  • Step 3 (Transfer) : Carefully transfer the required mass using a slow, controlled motion to prevent dust generation[10].

  • Step 4 (Decontamination & Validation) : Immediately seal the primary container. Wipe down the exterior of the container and the analytical balance with a damp, disposable cloth. Self-Validation: Confirm successful containment by visually inspecting the balance area under high-contrast lighting; the total absence of residual powder validates a clean transfer.

Part 4: Emergency Spill Management and Exposure Response

Exposure Exposure Accidental Exposure Type Exposure Route? Exposure->Type Skin Skin/Eye Contact Type->Skin Inhale Inhalation Type->Inhale Ingest Ingestion Type->Ingest Wash Flush with water ≥ 15 minutes Skin->Wash Air Move to fresh air Inhale->Air Mouth Rinse mouth No vomiting Ingest->Mouth Medical Seek Immediate Medical Attention Wash->Medical Air->Medical Mouth->Medical

Emergency response pathway for accidental chemical exposure.

Protocol 2: Emergency Spill Containment
  • Step 1 (Evacuation & Isolation) : Evacuate personnel not wearing appropriate PPE from the immediate area. Remove all potential ignition sources[9][11].

  • Step 2 (Containment) : Do not use pressurized water initially, as it may spread the lipophilic compound. Cover the spill with an inert, dry absorbent material (e.g., vermiculite or dry sand)[10].

  • Step 3 (Collection) : Sweep up the absorbent mixture using a non-sparking tool, taking care to avoid dust formation. Place the material into a highly visible, sealable hazardous waste container[10].

  • Step 4 (Secondary Cleaning & Validation) : Wash the spill area with soap and plenty of water only after the bulk solid has been removed[1][2]. Self-Validation: Verify neutralization by ensuring no residual chemical odor or visible residue remains on the surface before removing your PPE.

Part 5: Environmental Compliance and Disposal Plan

The disposal of fluorinated sulfonamides and piperazine derivatives is strictly regulated to prevent aquatic toxicity and environmental persistence[5][8].

Protocol 3: Hazardous Waste Segregation and Disposal
  • Step 1 (Segregation) : Never mix this compound with strong oxidizing agents (e.g., perchlorates, nitrates), as piperazine derivatives can react violently[11].

  • Step 2 (Containment) : Store waste in a tightly closed, clearly labeled container in a dry, well-ventilated area[3].

  • Step 3 (Prohibition of Sewering) : Do not let the product enter drains. strictly prohibits the flushing or sewering of hazardous pharmaceutical intermediates and sulfonamides[5][10].

  • Step 4 (Final Destruction & Validation) : Transfer the sealed waste to a licensed professional waste disposal service. The required destruction method is high-temperature incineration in a facility equipped with an afterburner and scrubber to safely neutralize nitrogen oxides (NOx) and hydrogen fluoride (HF) emissions[8][10][12]. Self-Validation: Ensure the waste manifest accurately reflects the EPA waste codes for fluorinated/amine compounds before signing off the transfer.

References

  • 1-Formylpiperazine technical, ≥90% (GC) - Sigma-Aldrich -Link

  • SAFETY DATA SHEET: 1-Formylpiperazine - Thermo Fisher Scientific - 1

  • 1-Formylpiperazine, 25G - Labscoop - 2

  • MATERIAL SAFETY DATA SHEETS N-FORMYL VORTIOXETINE - Cleanchem Laboratories - 3

  • Discovery of potent nucleotide pyrophosphatase/phosphodiesterase3 inhibitors - ResearchGate - 4

  • Cas 125926-53-6,1-((4-fluorophenyl)sulfonyl)-4-Methylpiperazine - Lookchem -6

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA - 12

  • Piperazine - HAZARD SUMMARY - NJ.gov - 9

  • Material Safety Data Sheet - Piperazine, anhydrous, 99% - Cole-Parmer - 7

  • DIHYDROCHLORIDE HAZARD SUMMARY - NJ.gov - 11

  • Proper Disposal of FPrSA (Heptafluoropropane-1-sulfonamide) - Benchchem - 8

  • Safeguarding Health and the Environment: Proper Disposal of Sulfaethidole - Benchchem - 5

  • SAFETY DATA SHEET - Piperazine - Spectrum Chemical - 10

Sources

© Copyright 2026 BenchChem. All Rights Reserved.